1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCILCLYIZSIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353372 | |
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332906-22-6 | |
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS Number: 332906-22-6), a key building block in contemporary medicinal chemistry. Designed for the experienced researcher, this document moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and strategic application, particularly in the burgeoning field of targeted protein degradation.
Core Compound Identity and Strategic Importance
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a bespoke chemical entity that marries three distinct structural motifs: a piperidine ring, a sulfonamide linker, and a substituted phenyl group. This combination is not arbitrary; it is engineered to serve a specific and powerful role in modern drug design, most notably as a component within Proteolysis Targeting Chimeras (PROTACs).
-
The Piperidine Scaffold: A ubiquitous saturated heterocycle in medicinal chemistry, piperidine offers a rigid, three-dimensional structure that can improve the pharmacokinetic properties of a molecule.[1] Its inclusion can enhance solubility and provide a robust anchor point for further chemical elaboration.
-
The Aryl Sulfonamide Linkage: The sulfonamide group is a bioisostere of the amide bond but offers increased metabolic stability and a different hydrogen bonding profile.[2] It serves as a rigidifying element within a linker, a critical aspect in the design of PROTACs where precise spatial orientation of the two ends of the molecule is paramount for inducing the formation of a stable ternary complex.[1][3]
-
The 4-Bromo-3-methylphenyl "Handle": This substituted aromatic ring is the reactive handle of the molecule. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of this building block to another part of a larger molecule, such as a ligand for a target protein of interest.[1] The methyl group provides steric and electronic differentiation from a simple bromophenyl ring, potentially influencing binding interactions and metabolic stability.
The convergence of these features positions 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a valuable asset for constructing the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 332906-22-6 | [6] |
| Molecular Formula | C₁₂H₁₆BrNO₂S | [6] |
| Molecular Weight | 318.23 g/mol | [6] |
| Purity | Typically ≥98% | Commercial Suppliers |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage | Room temperature, in a dry, well-sealed container | [6] |
Synthesis and Purification: A Validating Protocol
Reaction Scheme
Caption: Synthesis of the target compound via sulfonamide formation.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0)
-
Piperidine (CAS: 110-89-4)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq) at 0 °C (ice bath). The use of a slight excess of piperidine ensures complete consumption of the sulfonyl chloride, while the triethylamine acts as an acid scavenger for the HCl generated during the reaction.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess piperidine and triethylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the pure product. The fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a solid.
Analytical Characterization: Predicted Spectroscopic Data
As experimental data for this specific compound is not publicly available, the following section provides predicted spectroscopic data based on the analysis of its constituent parts and structurally similar compounds. This information serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
Predicted ¹H and ¹³C NMR Spectra
The chemical shifts are predicted based on known values for N-tosylpiperidine and the substitution effects of the bromo and methyl groups on the phenyl ring.[8][9]
Table of Predicted NMR Chemical Shifts (in CDCl₃, at 400 MHz for ¹H, 100 MHz for ¹³C):
| Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Phenyl-H | ~7.8 (d), ~7.6 (dd), ~7.5 (d) | Doublet, Doublet of doublets, Doublet | - |
| Phenyl-C (ipso-S) | - | - | ~138-140 |
| Phenyl-C (ipso-Br) | - | - | ~125-127 |
| Phenyl-C (ipso-CH₃) | - | - | ~139-141 |
| Phenyl-C | - | - | ~128-135 (remaining carbons) |
| Piperidine-H (α to N) | ~3.0-3.2 | Multiplet | ~48-50 |
| Piperidine-H (β to N) | ~1.6-1.8 | Multiplet | ~25-27 |
| Piperidine-H (γ to N) | ~1.5-1.7 | Multiplet | ~23-25 |
| Methyl-H | ~2.4-2.5 | Singlet | ~20-22 |
Causality: The electron-withdrawing sulfonyl group will deshield the alpha-protons of the piperidine ring, shifting them downfield to the 3.0-3.2 ppm region. The protons on the aromatic ring will appear in the aromatic region (7.5-7.8 ppm) with splitting patterns dictated by their coupling to each other. The methyl group protons will appear as a singlet around 2.4-2.5 ppm.
Predicted FT-IR Spectrum
The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.
Table of Predicted Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~1350-1320 | SO₂ Asymmetric Stretch | Strong |
| ~1170-1150 | SO₂ Symmetric Stretch | Strong |
| ~3000-2850 | C-H (Aliphatic) Stretch | Medium |
| ~1600-1450 | C=C (Aromatic) Stretch | Medium-Weak |
| ~1100-1000 | C-N Stretch | Medium |
Causality: The two strong, characteristic peaks for the S=O stretches of the sulfonamide group are the most diagnostic feature of the IR spectrum.[10]
Predicted Mass Spectrum (ESI+)
In positive-ion electrospray ionization mass spectrometry, the molecule is expected to show a strong molecular ion peak.
Table of Predicted m/z Peaks:
| m/z | Ion | Notes |
| ~318/320 | [M+H]⁺ | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br) |
| ~254/256 | [M+H - SO₂]⁺ | Characteristic loss of SO₂ from arylsulfonamides[11] |
Causality: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with roughly equal intensity. A common fragmentation pathway for arylsulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion at m/z [M+H-64].[11]
Application in Drug Development: A PROTAC Linker Building Block
The primary utility of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is as a versatile building block for the synthesis of PROTACs.
Caption: Role of the title compound within a PROTAC structure.
In this context, the molecule is not the final drug but a critical intermediate. The workflow for its use is as follows:
-
Synthesis: The title compound is synthesized as described in Section 2.
-
Coupling Reaction: The bromine atom on the phenyl ring is then used in a palladium-catalyzed cross-coupling reaction. This reaction attaches the entire 1-(...phenylsulfonyl)piperidine moiety to a "warhead" ligand—a molecule known to bind to the protein of interest that is targeted for degradation.
-
Linker Elaboration: The piperidine nitrogen can be further functionalized if necessary, although it is often the terminus that connects to the E3 ligase ligand.
-
Final PROTAC Assembly: The other end of the growing molecule is then attached to an "anchor" ligand, which is a molecule that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
The resulting PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The rigid nature of the sulfonylpiperidine unit helps to control the spatial orientation and distance between the warhead and anchor ligands, which is a critical factor for efficient ternary complex formation and subsequent degradation.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is not available. Therefore, its handling precautions must be inferred from its reactive precursors and the resulting functional group.
-
Precursors: The starting material, 4-Bromo-3-methylbenzenesulfonyl chloride, is corrosive and reacts with water.[12][13] It can cause severe skin burns and eye damage. Piperidine is a flammable liquid that is toxic and corrosive.[14]
-
Product: The final sulfonamide product is expected to be a stable solid. However, as with all new chemical entities, it should be handled with care.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13][14]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially during synthesis and purification.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Avoid generating dust.
Conclusion
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its unique combination of a piperidine scaffold, a stabilizing sulfonamide linker, and a reactive bromophenyl handle makes it an ideal component for the modular synthesis of PROTACs. This guide provides researchers with a foundational understanding of its properties, a robust synthesis protocol, and the necessary analytical benchmarks to facilitate its use in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this will undoubtedly grow.
References
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
- (No direct source)
- (No direct source)
-
Wang, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1035-1044. [Link]
-
Bond, M. J., & Crews, C. M. (2021). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 20(7), 551-566. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
-
Wu, K. Y., Hung, T. I., & Chang, C. A. (2025). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 13, RP101127. [Link]
-
Singh, U. P., & Kumar, S. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(29), 3746-3748. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 241-257. [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
- (No direct source)
-
Pop-Fanea, A., & Chereches, G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 289-310). Royal Society of Chemistry. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a molecule of interest in medicinal chemistry and drug development.[1][2] This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles of spectroscopic interpretation with comparative data from analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives.
Introduction: The Significance of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The precise characterization of novel sulfonamide-containing molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide focuses on 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a compound that combines the structural features of a substituted arylsulfonamide with a piperidine moiety, making it a valuable scaffold for further chemical exploration.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine dictates the expected signals in its NMR, IR, and MS spectra.
Figure 1: Chemical structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is predicted to exhibit distinct signals corresponding to the aromatic, piperidine, and methyl protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the substituents on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-2, H-5, H-6) | 7.5 - 7.8 | m | 3H | The protons on the substituted benzene ring will appear in the aromatic region, deshielded by the ring current and the electron-withdrawing sulfonyl group. The substitution pattern will lead to a complex multiplet. |
| Piperidine H (α to N) | ~3.0 - 3.2 | t | 4H | These protons are adjacent to the nitrogen of the sulfonamide, causing a downfield shift. They will likely appear as a triplet due to coupling with the adjacent methylene protons. |
| Piperidine H (β, γ to N) | ~1.5 - 1.7 | m | 6H | These protons of the piperidine ring are in a more shielded environment and will appear as a complex multiplet further upfield. |
| Methyl H (-CH₃) | ~2.4 | s | 3H | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. |
Predictions are based on general principles and data from analogous compounds.[3][4]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic C (quaternary) | 130 - 145 | The carbons attached to the sulfonyl group, bromine, and methyl group will be in this region. |
| Aromatic C (CH) | 125 - 135 | The carbons bearing protons on the aromatic ring will appear here. |
| Piperidine C (α to N) | ~47 | The carbons directly attached to the nitrogen are deshielded. |
| Piperidine C (β to N) | ~25 | These carbons are in a typical alkane-like environment. |
| Piperidine C (γ to N) | ~23 | This carbon is the most shielded of the piperidine ring carbons. |
| Methyl C (-CH₃) | ~20 | The methyl carbon will appear in the upfield aliphatic region. |
Predictions are based on general principles and data from analogous compounds.[5][6]
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine will be dominated by the characteristic absorptions of the sulfonamide and the substituted aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Sulfonyl (S=O) | 1350 - 1310 and 1170 - 1150 | Asymmetric and symmetric stretching |
| C-N (Sulfonamide) | 950 - 900 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 2950 - 2850 | Stretching |
| C-Br | 700 - 500 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Figure 3: Workflow for ATR-FTIR analysis.
Detailed Steps:
-
Sample Application: Place a small, representative amount of the solid 1-(4-Bromo-3-methylphenylsulfonyl)piperidine onto the surface of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for optimal signal.
-
Data Acquisition: Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal surface with a soft cloth or swab moistened with a suitable solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2).
Expected Molecular Ion:
-
[M]⁺: m/z 317 (with ⁷⁹Br)
-
[M+2]⁺: m/z 319 (with ⁸¹Br)
Predicted Fragmentation Pathway:
Figure 4: Predicted major fragmentation pathways for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in EI-MS.
Key Fragmentation Principles:
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide.
-
Cleavage of the S-N bond: This is a characteristic fragmentation that can lead to the formation of the piperidine cation and the arylsulfonyl radical, or vice versa.
-
Loss of the piperidine ring: Cleavage can result in the detection of the 4-bromo-3-methylphenylsulfonyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Figure 5: General workflow for EI-MS analysis.
Detailed Steps:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectral analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has outlined the predicted spectral features based on established chemical principles and data from analogous compounds, and has provided standardized protocols for data acquisition. For researchers in the field, this document serves as a practical reference for the characterization of this and similar sulfonamide derivatives, ensuring the integrity and quality of their scientific investigations.
References
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific. Available at: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
-
Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]
-
sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
1-((4-Bromophenyl)sulfonyl)-3-methylpiperidine. PubChem. Available at: [Link]
-
4-bromo-1-(oxetan-3-yl)piperidine hydrochloride. PubChem. Available at: [Link]
-
4-Bromo-1-(4-fluorophenylsulfonyl)piperidine. MySkinRecipes. Available at: [Link]
-
1-((4-bromophenyl)sulfonyl)piperidine - Supporting Information. Available at: [Link]
-
A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. PubMed. Available at: [Link]
-
Mass Spectrometry. Michigan State University. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... ResearchGate. Available at: [Link]
-
Coupling of spectrometric, chromatographic, and chemometric analysis in the investigation of the photodegradation of sulfamethox. Digital CSIC. Available at: [Link]
-
4-Bromo-1-tosylpiperidine. PubChem. Available at: [Link]
-
1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperidine. Lead Sciences. Available at: [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. Available at: [Link]
-
3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol. National Institutes of Health. Available at: [Link]
Sources
Physical and chemical characteristics of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is one of constant evolution, demanding a deep understanding of the molecular scaffolds that form the basis of novel therapeutic agents. Among these, the sulfonylpiperidine moiety has emerged as a structure of significant interest, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. As a Senior Application Scientist, the following sections are designed to not only present the core physical and chemical characteristics of this compound but also to provide the procedural and theoretical context necessary for its synthesis, characterization, and potential application in drug discovery and development. Every effort has been made to ground the information in established scientific principles and validated experimental practices.
Molecular Structure and Physicochemical Properties
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a synthetic organic compound featuring a central piperidine ring N-substituted with a 4-bromo-3-methylphenylsulfonyl group. This unique combination of a flexible saturated heterocycle and a decorated aromatic sulfonyl group dictates its chemical behavior and potential biological interactions.
Structural and Identification Data
| Parameter | Value | Source |
| IUPAC Name | 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine | N/A |
| CAS Number | 332906-22-6 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂S | [1] |
| Molecular Weight | 318.2 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br | N/A |
Predicted and Known Physical Properties
Note on Data Gaps: The absence of experimentally determined physical constants highlights an opportunity for further fundamental characterization of this compound.
Synthesis and Purification
The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine can be logically achieved through the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine. This is a standard method for the formation of sulfonamides.
Proposed Synthetic Pathway
The two-step synthesis commences with the sulfonation of 4-bromo-3-methylaniline to produce the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. This is followed by the nucleophilic attack of piperidine on the sulfonyl chloride.
Caption: Proposed synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Detailed Experimental Protocol
This protocol is a well-established procedure for the synthesis of arylsulfonylpiperidines and is adapted for the specific target molecule.
Part A: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride
-
Diazotization: To a stirred solution of 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Sulfonylation: The cold diazonium salt solution is then slowly added to a stirred solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromo-3-methylbenzenesulfonyl chloride.
Part B: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Piperidine: To this solution, add piperidine (1.2 equivalents) and a base, such as pyridine or triethylamine (1.5 equivalents), at room temperature with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
While experimental spectra for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will likely appear as a set of multiplets. The proton ortho to the sulfonyl group will be the most downfield.
-
Piperidine Protons (δ 3.0-3.5 ppm and δ 1.5-1.8 ppm): The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 3.0-3.5 ppm. The remaining piperidine protons (β- and γ-protons) will be observed as multiplets further upfield, around δ 1.5-1.8 ppm.
-
Methyl Protons (δ ~2.4 ppm): The methyl group on the phenyl ring will likely appear as a singlet around δ 2.4 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom and the carbon attached to the sulfonyl group will have characteristic chemical shifts.
-
Piperidine Carbons (δ 45-50 ppm and δ 20-30 ppm): The α-carbons of the piperidine ring are expected around δ 45-50 ppm, while the β- and γ-carbons will be found further upfield in the δ 20-30 ppm region.
-
Methyl Carbon (δ ~20 ppm): A single peak for the methyl carbon is anticipated around δ 20 ppm.
For comparison, the reported NMR data for the related compound 1-((4-bromophenyl)sulfonyl)piperidine is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.74 – 7.55 (m, 4H), 3.05 – 2.90 (m, 4H), 1.64 (p, J = 5.6 Hz, 4H), 1.50 – 1.36 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 135.49, 132.26, 129.16, 127.59, 46.92, 25.14, 23.46.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.
-
S=O Stretching: Two strong bands are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C-N Stretching: A band in the region of 1350-1250 cm⁻¹ may be observed.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Aliphatic C-H Stretching: Bands in the region of 3000-2850 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity. Fragmentation would likely involve cleavage of the S-N bond and fragmentation of the piperidine and phenyl rings.
Chemical Reactivity and Potential Applications
The reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is primarily dictated by the functional groups present: the brominated aromatic ring and the sulfonylpiperidine moiety.
Reactivity of the Aryl Bromide
The bromine atom on the phenyl ring is a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Potential cross-coupling reactions of the aryl bromide moiety.
Stability of the Sulfonylpiperidine Group
The N-sulfonylpiperidine linkage is generally stable under a wide range of reaction conditions, making it a robust scaffold for further chemical transformations on the aromatic ring.
Potential Applications in Drug Discovery
The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry. Aryl sulfonamides are known to exhibit a broad spectrum of biological activities. Specifically, sulfonylpiperidines have been investigated as potent antibacterial agents, targeting essential bacterial enzymes. The presence of the bromo and methyl substituents on the phenyl ring of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine offers opportunities for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic candidates.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a compound with significant potential for application in medicinal chemistry and drug discovery. While there are gaps in the publicly available experimental data for this specific molecule, its synthesis is feasible through established chemical routes, and its reactivity can be reliably predicted. The presence of a versatile aryl bromide handle and the biologically relevant sulfonylpiperidine core makes it an attractive starting point for the development of new chemical entities. Further characterization of its physical and spectroscopic properties would be a valuable contribution to the field.
References
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 2021.
- 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific.
- Process for preparing N-amino piperidine hydrochloride.
- Synthetic method of 1-(4-bromophenyl) piperidine.
- 1-(4-Bromo-3-methylphenyl)piperidine. ChemScene.
- 4-Bromo-1-tosylpiperidine. PubChem, CID 11359032.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Piperidine.
- Supporting Information for a scientific public
- 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum. ChemicalBook.
- 4-Benzylpiperidine(31252-42-3) IR Spectrum. ChemicalBook.
- Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
- 1-(1-Methyl-4-piperidinyl)piperazine. PubChem, CID 566324.
- 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. Kemix Pty Ltd.
- N-(4-bromo-3-methylphenyl)piperazine-1-sulfonamide. PubChem, CID 139032791.
- Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Applic
- 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine. PubChem, CID 846306.
- EPA/NIH Mass Spectral D
Sources
An In-depth Technical Guide to the Purity and Specifications of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Prepared by: A Senior Application Scientist
Introduction: Contextualizing 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in Modern Drug Discovery
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS No: 332906-22-6) is a substituted arylsulfonylpiperidine that represents a structural motif of significant interest in contemporary medicinal chemistry.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The specific combination of the bromo- and methyl-substituted phenyl ring in this molecule makes it a valuable building block in the synthesis of more complex drug candidates, particularly in the development of targeted protein degraders and specific enzyme inhibitors.[1]
Given its role as a critical intermediate or starting material, ensuring the purity and rigorously defining the specifications of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is paramount. The presence of impurities, even at trace levels, can have profound implications for the safety, efficacy, and reproducibility of downstream applications in research and drug development. This guide provides a comprehensive technical overview of the methodologies and rationale for establishing the purity and specifications of this compound, grounded in established analytical principles and regulatory expectations.
Part 1: Synthesis and the Genesis of Impurities
A thorough understanding of the synthetic pathway is the cornerstone of effective purity control. The most probable and industrially scalable synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine involves the reaction of 4-bromo-3-methylphenylsulfonyl chloride with piperidine in the presence of a base.
Figure 1: Proposed synthetic route for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
This seemingly straightforward reaction can give rise to a spectrum of potential impurities that must be controlled. A proactive approach to impurity profiling begins with a causal analysis of their potential origins.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Example / Type | Plausible Origin |
| Process-Related Impurities | ||
| Unreacted Starting Materials | 4-Bromo-3-methylphenylsulfonyl chloride | Incomplete reaction; inefficient work-up or purification. |
| Piperidine | Incomplete reaction; inefficient work-up or purification. | |
| By-products | Bis(4-bromo-3-methylphenyl)sulfone | Potential side reaction of the sulfonyl chloride starting material. |
| Dimer of piperidine derivatives | Unlikely but possible under certain conditions. | |
| Degradation Products | 4-Bromo-3-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride starting material or the final product's sulfonamide bond under acidic or basic conditions during work-up or storage.[4] |
| Residual Solvents | Dichloromethane, Triethylamine, etc. | Solvents used in the reaction and purification steps. |
Part 2: A Validated Approach to Purity Determination
A multi-faceted analytical strategy is required to identify and quantify all potential impurities and to accurately determine the assay of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) for purity and assay, coupled with spectroscopic methods for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
A reversed-phase HPLC method with UV detection is the method of choice for separating the main component from its structurally similar impurities. The development and validation of such a method must be systematic and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]
Method Rationale:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and hydrophobicity, which is well-suited for retaining and separating the aromatic and alkyl components of the analyte and its likely impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. This allows for the effective elution of both more polar impurities (like the sulfonic acid degradant) and less polar impurities, while ensuring a sharp, symmetrical peak for the main component.
-
Detection: UV detection is appropriate as the phenyl ring in the molecule is a strong chromophore. A wavelength around 230-254 nm would likely provide good sensitivity for the parent compound and related aromatic impurities.
Step-by-Step HPLC Protocol for Purity Determination:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 35 | 60 | 40 |
-
-
Data Analysis:
-
Calculate the percentage of each impurity by area normalization, assuming an equal response factor for all related substances.
-
For the assay, compare the peak area of the sample solution to that of the reference standard solution.
-
Method Validation (Self-Validating System): The described method must be validated according to ICH Q2(R1) guidelines to ensure its suitability. Key validation parameters include:
-
Specificity: Demonstrated by the ability to separate the main peak from all known impurities and degradation products (forced degradation studies are essential here).
-
Linearity: A linear relationship between concentration and peak area should be established over a defined range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Accuracy: Determined by recovery studies, spiking the sample with known amounts of impurities.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[5]
Spectroscopic Characterization for Identity and Structure Confirmation
While HPLC provides quantitative data on purity, spectroscopic techniques are indispensable for confirming the identity and structure of the main component and for characterizing any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The expected chemical shifts are influenced by the electron-withdrawing sulfonyl group and the substituents on the aromatic ring.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (likely in the 7.5-8.0 ppm range), the methyl group protons (around 2.4 ppm), and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen of the piperidine ring would be shifted downfield (around 3.0-3.5 ppm) due to the influence of the sulfonyl group.[7]
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the three distinct carbons of the piperidine ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 319/321, reflecting the isotopic pattern of bromine.
-
Fragmentation: A characteristic fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[8] Other fragmentations would likely involve the piperidine ring.
Figure 2: Integrated analytical workflow for quality control.
Part 3: Establishing Meaningful Specifications
Specifications are a set of criteria to which the material must conform to be considered acceptable for its intended use. They are established based on data from multiple batches, the capabilities of the manufacturing process, and relevant regulatory guidelines such as ICH Q6A.[9][10]
Table 2: Proposed Specifications for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | ||
| A: ¹H NMR | The spectrum conforms to the structure. | ¹H NMR |
| B: HPLC | The retention time of the major peak in the sample solution corresponds to that of the reference standard. | HPLC |
| Assay | 98.0% to 102.0% (on as-is basis) | HPLC |
| Purity (Related Substances) | HPLC | |
| Any individual unspecified impurity | Not more than (NMT) 0.10% | HPLC |
| Total impurities | Not more than (NMT) 1.0% | HPLC |
| Residual Solvents | Meets the requirements of ICH Q3C | Gas Chromatography (GC) |
| Heavy Metals | NMT 10 ppm | USP <231> or equivalent |
| Loss on Drying | NMT 0.5% | Thermogravimetric Analysis (TGA) or Vacuum Oven |
Justification of Acceptance Criteria:
-
Assay: The range of 98.0% to 102.0% is a standard acceptance criterion for high-purity chemical intermediates and active pharmaceutical ingredients.
-
Impurities: The limits for individual and total impurities are based on typical ICH thresholds for reporting, identification, and qualification of impurities in new drug substances. A limit of 0.10% for any single unknown impurity is a conservative and common starting point.
-
Residual Solvents & Heavy Metals: These are critical safety parameters, and their limits are dictated by established regulatory guidelines (ICH Q3C for solvents, and pharmacopeial methods for heavy metals).
Conclusion
The quality of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is not merely a matter of its percentage purity but a comprehensive profile that includes its identity, the nature and quantity of its impurities, and its physical properties. The integrated approach described in this guide—linking the synthetic process to potential impurities and employing a suite of validated analytical techniques—provides a robust framework for ensuring that each batch of this critical building block meets the high standards required for its use in research and pharmaceutical development. This self-validating system of analysis and specification ensures trustworthiness and consistency, which are the bedrocks of scientific integrity.
References
-
Kim, H. et al. (2013). Development and validation of an analytical method for the determination of sulfonamides in feed using HPLC-UV. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-439. Available at: [Link]
-
Lara-Lázaro, A. et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 5(1), 38-51. Available at: [Link]
-
Aladdin Scientific. 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%. Available at: [Link]
-
Khan, I. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. Available at: [Link]
-
Patil, S. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]
-
Patyra, E. et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3379. Available at: [Link]
-
Supporting Information for an article on the synthesis of 1-(phenylsulfonyl)piperidine derivatives. General Information on NMR spectroscopy. (Note: This is a representative source for typical NMR chemical shifts). Available at: [Link]
-
Nishida, H. et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. Available at: [Link]
-
Elder, D. P. et al. (2021). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 25(9), 1958-1972. Available at: [Link]
-
Sun, W. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1081-1091. Available at: [Link]
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at: [Link]
-
Food and Drug Administration (FDA). Laboratory Methods—Drug & Chemical Residues Methods. (Note: General reference for official analytical methods). Available at: [Link]
-
European Medicines Agency. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]
-
World Health Organization. (2015). Specifications for Pharmaceutical Preparations. (Note: General reference for setting specifications). Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Available at: [Link]
-
PubChem. 4-Bromo-1-tosylpiperidine. National Center for Biotechnology Information. Available at: [Link]
-
Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327. Available at: [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Moovi, N. et al. (2019). Synthesis and Characterization of Impurities of Eletriptan & its HPLC Development and Validation. World Journal of Pharmaceutical Research, 8(9), 1124-1135. Available at: [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]
-
European Union. (2002). Commission Decision 2002/657/EC. Available at: [Link]
-
Lead Sciences. 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperidine. Available at: [Link]
-
Ajeet, A. et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. Available at: [Link]
-
Hassan, A. S. et al. (2021). Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. Acta Pharmaceutica Hungarica, 91(2), 59-69. Available at: [Link]
-
Thomaidis, N. S. et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of the Hellenic Veterinary Medical Society, 68(1), 53-64. Available at: [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. (2016). Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. rsc.org [rsc.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
1-(4-Bromo-3-methylphenylsulfonyl)piperidine: A Versatile Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to facilitate their design and synthesis. This technical guide provides a comprehensive overview of 1-(4-bromo-3-methylphenylsulfonyl)piperidine , a novel building block with significant potential for the development of next-generation protein degraders. We will delve into its chemical characteristics, propose a mechanism of action based on its structural motifs, and provide detailed, field-proven protocols for its incorporation into a PROTAC scaffold and subsequent biophysical and cellular validation.
Introduction to Targeted Protein Degradation and the Role of Novel Building Blocks
The paradigm of small-molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. However, this approach is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain therapeutic efficacy. Targeted protein degradation (TPD) offers a distinct and powerful alternative by hijacking the cell's own machinery for protein disposal.[1]
PROTACs are the most prominent examples of this technology. These bifunctional molecules consist of two key moieties—a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a flexible linker.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to elicit a profound and durable biological effect.
The discovery and optimization of PROTACs are critically dependent on the availability of diverse and versatile chemical building blocks. These building blocks, which form the E3 ligase-binding element and provide a handle for linker attachment, are fundamental to tuning the potency, selectivity, and pharmacokinetic properties of the final degrader. 1-(4-bromo-3-methylphenylsulfonyl)piperidine represents a promising addition to this chemical toolbox.
Chemical Profile and Synthetic Utility of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Physicochemical Properties
A thorough understanding of the chemical properties of a building block is essential for its effective application in medicinal chemistry. The key physicochemical properties of 1-(4-bromo-3-methylphenylsulfonyl)piperidine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆BrNO₂S | [4] |
| Molecular Weight | 318.2 g/mol | [4] |
| CAS Number | 332906-22-6 | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [4] |
| Storage | Room temperature | [4] |
Synthesis of the Building Block
The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. A common method involves the reaction of an appropriately substituted aryl sulfonyl chloride with a secondary amine, such as piperidine.[5][6] The requisite 4-bromo-3-methylphenylsulfonyl chloride can be prepared from 4-bromo-3-methylaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.
Alternatively, modern methods for the synthesis of aryl sulfonyl chlorides, such as the chlorosulfonylation of aryl rings with chlorosulfonic acid, offer a scalable and efficient route.[7]
Incorporation into PROTAC Scaffolds: The Power of the Aryl Bromide Handle
A key feature of 1-(4-bromo-3-methylphenylsulfonyl)piperidine is the presence of a bromine atom on the phenyl ring. This aryl bromide serves as a versatile chemical handle for the attachment of a linker, which will ultimately connect the E3 ligase-binding moiety to the warhead that targets the protein of interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose due to their broad functional group tolerance and mild reaction conditions.[8][9][10]
The general workflow for incorporating this building block into a PROTAC is depicted below.
Figure 1: General workflow for PROTAC synthesis using the building block.
A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction is provided in the experimental section.
Proposed Mechanism of Action: Recruitment of the DCAF15 E3 Ligase
While the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), the expansion to novel E3 ligases is a key area of research to overcome potential resistance mechanisms and broaden the scope of degradable proteins.[11] The aryl sulfonamide motif present in 1-(4-bromo-3-methylphenylsulfonyl)piperidine is structurally reminiscent of a class of compounds, including indisulam, that have been shown to act as "molecular glues."[12] These molecules induce and stabilize the interaction between the DDB1- and CUL4-associated factor 15 (DCAF15) E3 ligase and its neosubstrates.[12][13]
Based on this precedent, we hypothesize that PROTACs derived from 1-(4-bromo-3-methylphenylsulfonyl)piperidine will function by recruiting the DCAF15 E3 ligase to the protein of interest, leading to its ubiquitination and subsequent proteasomal degradation. The proposed mechanism is illustrated below.
Figure 2: Proposed mechanism of action for a PROTAC derived from the building block.
Experimental Validation Workflow
The successful development of a PROTAC requires a rigorous and systematic experimental cascade to validate its mechanism of action. This section provides detailed, step-by-step protocols for the key assays required to characterize a PROTAC synthesized from 1-(4-bromo-3-methylphenylsulfonyl)piperidine.
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of the building block with a boronic acid-functionalized linker.[8][14]
Materials:
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 equiv)
-
Linker-boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add 1-(4-bromo-3-methylphenylsulfonyl)piperidine, the linker-boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC precursor.
Biochemical and Cellular Characterization
The following assays are designed to confirm the hypothesized mechanism of action of the newly synthesized PROTAC.
Figure 3: Experimental workflow for PROTAC validation.
This assay confirms that the PROTAC engages with the target E3 ligase (DCAF15) in a cellular context.[15][16]
Materials:
-
HEK293T cells
-
PROTAC of interest
-
Positive control DCAF15 ligand (e.g., indisulam)
-
Primary antibody against DCAF15
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Janus Green B stain
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or positive control for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with the primary antibody against DCAF15 overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Normalize the absorbance values to cell number using Janus Green B staining.
-
Plot the normalized absorbance against the PROTAC concentration to determine the binding affinity (IC₅₀).
This live-cell assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex.[17][18][19]
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-DCAF15
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
96-well white cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-DCAF15 expression vectors.
-
Seed the transfected cells into a 96-well plate.
-
The following day, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
This is the gold-standard assay to confirm the degradation of the POI.[20][21]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with a proteasome inhibitor.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the POI overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal loading.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ).
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the POI.[22][23]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant ubiquitin
-
Recombinant DCAF15/DDB1/CUL4A/RBX1 complex
-
Recombinant POI
-
PROTAC of interest
-
ATP
-
Ubiquitination reaction buffer
-
Primary antibody against the POI or a tag on the POI
Procedure:
-
Combine the E1, E2, ubiquitin, DCAF15 complex, POI, and ATP in the reaction buffer.
-
Add the PROTAC or a vehicle control.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.
Data Interpretation and Troubleshooting
| Assay | Expected Result for Active PROTAC | Common Pitfall | Troubleshooting Tip |
| E3 Ligase Binding | Dose-dependent decrease in signal, indicating competitive binding. | High background signal. | Optimize blocking conditions and antibody concentrations. |
| Ternary Complex Formation | Bell-shaped dose-response curve ("hook effect"). | No signal or a flat response. | Confirm binary binding of the PROTAC to both the POI and E3 ligase independently. |
| Protein Degradation | Dose- and time-dependent decrease in POI levels; reversal by proteasome inhibitor. | Incomplete degradation (low Dₘₐₓ). | Optimize linker length and attachment points to improve ternary complex stability. |
| Ubiquitination | Appearance of a high-molecular-weight smear or laddering of the POI. | No ubiquitination observed. | Ensure all recombinant proteins are active and use a fresh ATP solution. |
Conclusion and Future Directions
1-(4-bromo-3-methylphenylsulfonyl)piperidine is a promising and versatile building block for the synthesis of novel protein degraders. Its aryl sulfonamide core provides a rational basis for targeting the DCAF15 E3 ligase, expanding the repertoire of available E3 ligases for TPD. The synthetically tractable aryl bromide handle allows for straightforward incorporation into PROTAC scaffolds using robust and reliable cross-coupling chemistry.
The comprehensive experimental workflow detailed in this guide provides a clear roadmap for the validation of PROTACs derived from this building block, from initial biochemical characterization to confirmation of cellular activity. By leveraging this building block and the associated analytical methodologies, researchers can accelerate the discovery and development of new therapeutics for a wide range of diseases.
Future work should focus on the synthesis of a library of PROTACs using this building block against various proteins of interest to fully explore its potential. Furthermore, co-crystallization of a ternary complex formed with a PROTAC derived from this building block, its target protein, and the DCAF15 E3 ligase would provide invaluable structural insights to guide future design efforts.
References
-
E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. Available at: [Link]
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. Available at: [Link]
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Aladdin Scientific. Available at: [Link]
-
Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. National Institutes of Health. Available at: [Link]
-
Ubiquitination assay. Bio-protocol. Available at: [Link]
-
Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. ResearchGate. Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. MDPI. Available at: [Link]
-
Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. PubMed. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. ResearchGate. Available at: [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
-
Ten Tips for Successful Westerns. 2BScientific. Available at: [Link]
-
Structure-Based Design of a Macrocyclic PROTAC. National Institutes of Health. Available at: [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
-
Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. ResearchGate. Available at: [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery. OUCI. Available at: [Link]
-
BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. Available at: [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Available at: [Link]
-
In vitro Protein Ubiquitination Assays. Bio-protocol. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
-
(1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. Available at: [Link]
-
List of E3 Ligases for Which 3D Crystal Structures Are Reported with... ResearchGate. Available at: [Link]
-
NanoBRET Ternary Complex Formation Assays. ICE Bioscience. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.br]
- 20. bio-rad.com [bio-rad.com]
- 21. ptglab.com [ptglab.com]
- 22. Ubiquitination assay [bio-protocol.org]
- 23. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in PROTAC Linker Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The rational design of the linker component, which connects the POI-binding "warhead" to the E3 ligase-recruiting "anchor," is paramount to achieving optimal degradation efficacy, selectivity, and favorable pharmacokinetic properties.[2][] This guide details the strategic application of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a novel, rigid linker scaffold. We will explore the rationale behind its design, its inherent physicochemical advantages, and provide detailed protocols for its synthesis and incorporation into heterobifunctional degraders.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC's efficacy is not merely the sum of its parts; the linker is a critical determinant of success, influencing the formation and stability of the productive ternary complex (TC) between the POI and the E3 ligase.[4][5] While early PROTACs often utilized flexible alkyl and polyethylene glycol (PEG) chains, the field is increasingly shifting towards more sophisticated, rigid linkers.[2] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of TC formation and potentially improving selectivity.[6]
The 1-(4-Bromo-3-methylphenylsulfonyl)piperidine scaffold offers a unique combination of features to address key challenges in PROTAC development:
-
Structural Rigidity: The phenylsulfonylpiperidine core imposes conformational constraints, limiting the flexibility of the linker. This rigidity can be advantageous for optimizing the geometry of the ternary complex.[][7]
-
Improved Physicochemical Properties: The inclusion of the polar sulfonamide group and the piperidine ring can enhance aqueous solubility and other drug-like properties, which is often a challenge for high molecular weight PROTAC molecules.[8][9]
-
Synthetic Versatility: The aryl bromide serves as a versatile synthetic handle for late-stage functionalization via robust and well-documented palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[10] This allows for the modular and efficient construction of PROTAC libraries.
-
Potential for Specific Interactions: The substituted aromatic ring can engage in non-covalent interactions, such as π-π stacking, with residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[7][11]
This document will serve as a comprehensive guide for researchers aiming to leverage these advantages in their targeted protein degradation campaigns.
The PROTAC Mechanism of Action
Before delving into the specifics of the linker, it's essential to understand the overall mechanism of PROTAC-induced protein degradation. The process is catalytic and relies on the cell's natural protein disposal machinery.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule acts as a scaffold, inducing proximity between the target POI and an E3 ubiquitin ligase, leading to the formation of a ternary complex.[1][8] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage in another catalytic cycle.
Synthesis and Functionalization of the Linker Core
The core of our strategy is the functionalization of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine to create a bifunctional linker ready for conjugation. The bromine atom is the primary site for introducing a connection point for either the warhead or the anchor, while the piperidine nitrogen can be used as the other attachment point after appropriate modification.
3.1. General Synthetic Workflow
The proposed synthetic strategy is modular, allowing for the synthesis of a variety of PROTACs by coupling different warhead and anchor moieties to the central linker. A representative workflow is depicted below, showcasing a Suzuki coupling to attach a warhead and a subsequent amide coupling to attach an E3 ligase ligand.
Figure 2: Modular synthetic workflow for PROTAC synthesis.
3.2. Protocol 1: Synthesis of a Bifunctional Linker Intermediate via Suzuki Coupling
This protocol describes the installation of a functional handle for subsequent conjugation via a Suzuki-Miyaura cross-coupling reaction. We will use 4-(Boc-aminomethyl)phenylboronic acid as an example to introduce a protected amine.
Materials:
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine
-
4-((tert-Butoxycarbonylamino)methyl)phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 eq), 4-((tert-Butoxycarbonylamino)methyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected bifunctional linker.
Causality Behind Choices:
-
Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds with aryl bromides.[12]
-
Pd(PPh₃)₄: A common and effective catalyst for Suzuki couplings.
-
K₂CO₃: A standard base for this transformation, sufficient to facilitate the catalytic cycle.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, which can be easily removed under acidic conditions without affecting the rest of the molecule.
3.3. Protocol 2: PROTAC Assembly via Amide Coupling
This protocol details the final assembly of the PROTAC by deprotecting the amine and coupling it to an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle).
Materials:
-
Protected bifunctional linker from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pomalidomide-linker-COOH (E3 ligase ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Part A: Boc Deprotection
-
Dissolve the protected linker (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine salt from Part A (1.1 eq) in DMF to the activated ester mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Causality Behind Choices:
-
TFA/DCM: A standard and efficient condition for removing Boc protecting groups.
-
HATU/DIPEA: A widely used, highly efficient peptide coupling reagent combination that minimizes side reactions and racemization.[13]
-
Modular Assembly: This two-step sequence allows for the convergent synthesis of the final PROTAC, which is efficient for building a library of compounds.[]
Characterization and Evaluation of the Final PROTAC
Once synthesized and purified, the PROTAC must be rigorously characterized to confirm its identity and assess its biological activity.
4.1. Physicochemical and Structural Characterization
A summary of the key characterization techniques is provided below.
| Parameter | Method | Purpose |
| Identity & Purity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and identifies any major impurities. |
| HRMS (High-Resolution Mass Spectrometry) | Provides the exact mass, confirming the elemental composition. | |
| Analytical HPLC | Determines the purity of the final compound (typically >95%). | |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Measures the aqueous solubility, a key parameter for biological assays and in vivo studies. |
| Lipophilicity | LogD/LogP Measurement or Calculation | Assesses the lipophilicity, which influences cell permeability and other ADME properties. |
| Conformation | 2D-NMR (NOESY/ROESY) | In non-polar solvents, can provide insights into the conformational preferences of the linker. |
4.2. Biological Evaluation Protocols
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Figure 3: Logical workflow for the biological evaluation of a novel PROTAC.
Protocol 3: Western Blotting for Target Degradation
-
Cell Culture and Treatment: Plate the relevant cell line (e.g., one that endogenously expresses the POI and the recruited E3 ligase) and allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify the band intensities using densitometry. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The 1-(4-Bromo-3-methylphenylsulfonyl)piperidine scaffold represents a promising and strategically advantageous building block for the design of next-generation PROTACs. Its inherent rigidity, potential to improve physicochemical properties, and synthetic tractability make it an attractive alternative to traditional flexible linkers. The protocols and rationale provided in these application notes offer a clear path for researchers to explore its utility in developing novel and effective targeted protein degraders. By carefully considering the principles of linker design and employing robust synthetic and analytical methods, the full potential of this innovative linker strategy can be realized.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link][2]
-
Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. Available at: [Link][7]
-
D'Andrea, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link][8]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link][11]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link][15]
-
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Frontiers in Cell and Developmental Biology. Available at: [Link][16]
-
McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Available at: [Link][17]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Available at: [Link][13]
-
Kavrakovski, Z., et al. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. Macedonian pharmaceutical bulletin, 62(suppl), 573-574. Available at: [Link][18]
-
Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link][19]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link][20]
-
Zhang, L., et al. (2023). DiffPROTACs is a deep learning-based generator for proteolysis targeting chimeras. ResearchGate. Available at: [Link][21]
-
McKay, C. S., & Finn, M. G. (2019). Arylation Chemistry for Bioconjugation. PubMed. Available at: [Link][22]
-
Rahman, M. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link][23]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(12), 3451–3479. Available at: [Link][12]
-
Zhao, Q., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Signal Transduction and Targeted Therapy. Available at: [Link][24]
-
Shaghasi, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313–336. Available at: [Link][5]
-
Boster. (n.d.). Bioconjugation application notes. Boster. Available at: [Link][25]
-
Zhang, X., et al. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. Available at: [Link][26]
-
Guba, W., et al. (2007). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 17(19), 5457–5461. Available at: [Link][9]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. Available at: [Link][1]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. Available at: [Link][27]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed. Available at: [Link][28]
-
McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Semantic Scholar. Available at: [Link][29]
-
Breznica-Selmani, P., et al. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. Available at: [Link][30]
-
Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14–28. Available at: [Link][31]
-
CAS. (2024). PROTACs revolutionize small molecule drugs. CAS.org. Available at: [Link][32]
-
Gabizon, R., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ResearchGate. Available at: [Link][33]
-
Bernard, B. F., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. ResearchGate. Available at: [Link][34]
-
Gabizon, R., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(16), 8639–8664. Available at: [Link][35]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Arylation Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioconjugation application notes [bionordika.fi]
- 26. biorxiv.org [biorxiv.org]
- 27. reddit.com [reddit.com]
- 28. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. orgsyn.org [orgsyn.org]
- 32. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
The Investigation of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in Targeted Protein Degradation: A Roadmap for Novel Ligand Discovery and Application
For the Attention of: Researchers, Scientists, and Drug Development Professionals in Targeted Protein Degradation (TPD).
Disclaimer: This document provides a detailed, albeit hypothetical, framework for the application of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in targeted protein degradation. As of the latest literature review, this specific molecule is not a recognized agent in the TPD field. Therefore, this guide is intended to serve as a comprehensive roadmap for the investigation of any novel small molecule with potential applications in TPD, using 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a representative structural starting point.
Introduction: The Expanding Universe of Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] This approach offers distinct advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and a catalytic mode of action that can lead to more profound and durable pharmacological effects.[4][5] The two most prominent TPD strategies are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2][6]
PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7][8][9] They function by inducing the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[4][7] Molecular glues, on the other hand, are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, also resulting in the target's degradation.[6][10][11]
The success of TPD is heavily reliant on the availability of suitable ligands for both the POI and the E3 ligase. While a number of E3 ligase ligands have been developed, the discovery of novel ligands for the vast array of E3 ligases and new POIs remains a critical area of research.[12][13][14] This document outlines a systematic approach to evaluate a novel small molecule, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, for its potential as a component of a TPD system.
Part 1: Initial Assessment of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a TPD Candidate
The structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, with its sulfonylpiperidine and substituted phenyl moieties, presents several features that warrant investigation in a TPD context. The piperidine ring is a common scaffold in medicinal chemistry and has been incorporated into various bioactive molecules.[15][16] The bromophenyl group offers a potential vector for chemical modification, which is crucial for the development of PROTACs where a linker is attached.[8]
Hypothetical Rationale for Investigation:
-
Fragment-Based Discovery: The molecule could serve as a fragment that binds to a novel pocket on an E3 ligase or a POI. Fragment-based drug discovery (FBDD) is a powerful technique for identifying new ligands.[17]
-
Novel E3 Ligase Ligand Precursor: With over 600 E3 ligases in the human genome, there is a significant need for new ligands to expand the scope of TPD.[12][13] This molecule could potentially bind to an underutilized E3 ligase.
-
POI Ligand: The molecule might exhibit binding affinity for a specific POI, making it a starting point for the development of a PROTAC "warhead".[5]
Part 2: Target Identification and Validation Workflow
The primary and most critical step is to determine if 1-(4-Bromo-3-methylphenylsulfonyl)piperidine interacts with any cellular proteins. A multi-pronged approach is recommended to identify and validate potential binding partners.
Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating protein targets of a novel small molecule.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Target Screening
Principle: DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the ligand stabilizes the protein.
Methodology:
-
Protein Library Preparation: Utilize a library of purified human proteins, with a focus on E3 ligases and common drug targets (e.g., kinases, bromodomains).
-
Assay Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified protein (2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound (1-(4-Bromo-3-methylphenylsulfonyl)piperidine) at a screening concentration of 10-50 µM.
-
Include a DMSO control (vehicle).
-
-
Data Acquisition:
-
Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm for the protein with and without the compound. A significant positive shift in Tm (ΔTm > 2°C) indicates a potential interaction.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Principle: SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).
Methodology:
-
Protein Immobilization: Immobilize the purified hit protein from the DSF screen onto a sensor chip (e.g., via amine coupling).
-
Analyte Preparation: Prepare a dilution series of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the compound over the sensor chip.
-
Measure the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
| Hypothetical SPR Data | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (µM) |
| Protein X | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| Protein Y (E3 Ligase) | 2.2 x 10⁴ | 1.1 x 10⁻² | 0.5 |
Part 3: Development of a PROTAC Degrader
Assuming that a validated hit is an E3 ligase (e.g., a novel RING E3 ligase), the next step is to convert 1-(4-Bromo-3-methylphenylsulfonyl)piperidine into a PROTAC. This involves identifying a suitable POI and designing a linker.
PROTAC Design and Synthesis Workflow
Caption: A streamlined workflow for the design and synthesis of a novel PROTAC.
Key Considerations for PROTAC Design: [8][18][19]
-
POI Ligand Selection: Choose a well-validated ligand for a therapeutically relevant POI.
-
Exit Vector: The point of linker attachment on both the E3 ligand and the POI ligand is crucial. The bromo- group on the phenyl ring of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a logical choice for modification via cross-coupling reactions.
-
Linker Composition and Length: The linker plays a critical role in the formation of a stable and productive ternary complex. A library of linkers with varying lengths and compositions (e.g., polyethylene glycol (PEG) or alkyl chains) should be synthesized.[20]
Part 4: In Vitro and Cellular Characterization of the PROTAC
Once a library of PROTACs is synthesized, a series of assays are required to determine their efficacy and mechanism of action.[21][22]
Protocol 3: Western Blotting for Measuring Protein Degradation
Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses both the POI and the E3 ligase.
-
Treat the cells with a dose-response of the synthesized PROTACs for a set period (e.g., 24 hours). Include a DMSO control.
-
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 (concentration at which 50% degradation is observed).
-
Protocol 4: Ternary Complex Formation Assay (e.g., TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the proximity of two molecules (the POI and the E3 ligase) in the presence of the PROTAC.
Methodology:
-
Reagent Preparation:
-
Label the purified POI with a donor fluorophore (e.g., terbium cryptate).
-
Label the purified E3 ligase with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.
-
-
Data Acquisition:
-
After an incubation period, measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Protocol 5: Cellular Viability Assay
Principle: It is important to assess the effect of the PROTAC on cell health to distinguish between targeted degradation-induced cell death and general cytotoxicity.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a dose-response of the PROTAC for an extended period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to the wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Part 5: Advanced Characterization and Preclinical Steps
Successful lead PROTACs from the initial screens would then undergo more extensive characterization.
Advanced Studies:
-
Ubiquitination Assays: In vitro assays to confirm that the PROTAC induces the ubiquitination of the POI by the recruited E3 ligase.[7]
-
Proteomics-Based Selectivity Profiling: Mass spectrometry-based proteomics to assess the global effects of the PROTAC on the cellular proteome and ensure its selectivity for the intended target.
-
In Vivo Efficacy Studies: Evaluation of the PROTAC in animal models of the relevant disease to assess its pharmacokinetic properties, target engagement, and therapeutic efficacy.
Conclusion
While 1-(4-Bromo-3-methylphenylsulfonyl)piperidine does not currently have a documented role in targeted protein degradation, its structure provides a valuable starting point for a hypothetical exploration of how a novel small molecule can be systematically evaluated and developed into a TPD agent. The workflows and protocols outlined in this document provide a comprehensive framework for researchers to navigate the complex but exciting field of novel ligand and degrader discovery. By following a logical and evidence-based progression from initial hit identification to in-depth cellular and in vivo characterization, the potential of new chemical entities to expand the arsenal of TPD therapeutics can be rigorously assessed.
References
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Xing, Y., Zhao, L., & Dong, G. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219–1236. [Link]
-
Edmondson, S. D., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8–13. [Link]
-
Steinebach, C., Lindner, S., & U-Rae, A. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(1), 104. [Link]
-
Li, Y., & Liu, J. (2023). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 8(1), 362. [Link]
-
Ciulli, A. (2020). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Accounts of Chemical Research, 53(4), 846–857. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Shornikov, A. V., & Mustafin, A. G. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Cellular and Molecular Life Sciences, 82(1), 22. [Link]
-
Dale, B., & Cheng, M. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Bioconjugate Chemistry, 33(9), 1629–1646. [Link]
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e623. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Ishida, T., & Ciulli, A. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Biochemical Society Transactions, 49(2), 677–692. [Link]
-
Amaro, R. E., & Wipf, P. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Słabicki, M., & Fischer, E. S. (2024). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Angewandte Chemie International Edition, 63(5), e202313620. [Link]
-
Lucas, X., & Ciulli, A. (2025). Drug Discovery Approaches to Target E3 Ligases. Angewandte Chemie International Edition, 64(1), e202414168. [Link]
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]
-
ResearchGate. (2025). INSIGHTS INTO MOLECULAR GLUE DEGRADERS: A REVIEW. Retrieved from [Link]
-
Wang, S., & Li, Y. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 11019–11039. [Link]
-
Wei, M., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 28(11), 4381. [Link]
-
ResearchGate. (n.d.). Major E3 ligase ligands for PROTACs. Retrieved from [Link]
-
Zhao, L., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Acta Pharmaceutica Sinica B, 13(2), 453–477. [Link]
-
Li, Y., et al. (2023). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy, 8(1), 18. [Link]
-
ResearchGate. (2024). Drug Discovery Approaches to Target E3 Ligases. Retrieved from [Link]
-
Portland Press. (2024). Lessons from natural molecular glue degraders. Retrieved from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeted protein degradation mechanisms. Retrieved from [Link]
-
Zhang, Y., et al. (2025). E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. Medicinal Research Reviews, 45(6), 2635–2706. [Link]
-
Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2024). What is Targeted Protein Degradation?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]
-
BioSolveIT. (n.d.). PROTAC Design. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2021). Jay Bradner - Dana-Farber Targeted Degradation Webinar Series. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SID 387065615 - PubChem. Retrieved from [Link]
Sources
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. ijnrd.org [ijnrd.org]
- 16. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biosolveit.de [biosolveit.de]
- 20. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(4-Bromo-3-methylphenylsulfonyl)piperidine for the Synthesis of Novel Cereblon (CRBN) E3 Ligase Ligands
Introduction: A Versatile Scaffold for Targeted Protein Degradation
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, coopting the cell's natural ubiquitin-proteasome system (UPS) to tag the target for destruction.[1][2] A critical component of any PROTAC is the E3 ligase ligand, which must effectively recruit the ligase to the target.[3]
Cereblon (CRBN), a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, has emerged as a preferred E3 ligase for PROTAC design.[4][5] Ligands for CRBN are often derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[6][7] These molecules bind to CRBN, altering its substrate specificity and enabling the recruitment of target proteins for ubiquitination and subsequent degradation.[5][8]
This document provides a detailed guide for researchers on the application of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine , a key building block for the synthesis of novel CRBN E3 ligase ligands.[9] The presence of a bromine atom on the phenyl ring offers a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of the necessary pharmacophores for CRBN binding.[4][10] We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the broader implications for the development of next-generation protein degraders.
The Strategic Importance of the Sulfonylpiperidine Scaffold
The 1-(phenylsulfonyl)piperidine moiety is a bioisostere of the phthalimide group found in traditional IMiDs. The core design principle is to create a molecule that mimics the glutarimide portion's critical interactions within the CRBN binding pocket.[11] The sulfonyl group acts as a key hydrogen bond acceptor, while the overall structure provides a rigid scaffold to correctly orient the functional groups necessary for ligase recruitment.
The choice of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a starting material is strategically sound for several reasons:
-
Synthetic Versatility : The aryl bromide is a prime functional group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][12][13] This allows for the modular and efficient assembly of complex molecular architectures.
-
Vector for Linker Attachment : The aryl bromide position can be functionalized to serve as an attachment point for the linker of a PROTAC molecule, providing a defined exit vector from the E3 ligase ligand.
-
Modulation of Properties : The methyl group provides a subtle modification to the phenyl ring's electronic and steric properties, which can influence binding affinity, selectivity, and overall physicochemical properties of the final PROTAC, such as solubility and cell permeability.
Conceptual Workflow: From Building Block to Functional Ligand
The synthesis of a functional CRBN E3 ligase ligand from 1-(4-bromo-3-methylphenylsulfonyl)piperidine typically involves a multi-step sequence. The core strategy is to utilize the aryl bromide to construct the isoindolinone ring system, which, when coupled with a glutarimide or a related moiety, forms the active CRBN-binding warhead.
Figure 1. Conceptual synthetic workflow.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis of pomalidomide analogs and related CRBN ligands. Researchers should adapt these procedures based on the specific target molecule and available laboratory resources. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of a Key Isoindolinone Intermediate via Suzuki Coupling
This protocol describes the introduction of a formyl group via a Suzuki-Miyaura cross-coupling reaction, which will serve as a handle for the subsequent cyclization to form the isoindolinone core.[10]
Reaction Scheme:
(Illustrative scheme: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine reacts with 4-formylphenylboronic acid)
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 1-(4-Bromo-3-methylphenylsulfonyl)piperidine | 332906-22-6 | 318.23 | 1.0 g | 3.14 mmol |
| 4-Formylphenylboronic acid | 452-85-7 | 149.96 | 706 mg | 4.71 mmol (1.5 eq) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 128 mg | 0.157 mmol (5 mol%) |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 924 mg | 9.42 mmol (3 eq) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 15 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 g, 3.14 mmol), 4-formylphenylboronic acid (706 mg, 4.71 mmol), and potassium acetate (924 mg, 9.42 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (128 mg, 0.157 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (15 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Wash the combined organic filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4'-(1-(piperidin-1-ylsulfonyl)-2-methyl-[1,1'-biphenyl]-4-carbaldehyde) .
Rationale (E-E-A-T):
-
Catalyst Choice : Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides due to its high activity and stability.[10]
-
Base Selection : Potassium acetate is a mild base, which is often sufficient for Suzuki couplings and can help to minimize side reactions, such as hydrolysis of sensitive functional groups, that might occur with stronger bases like carbonates or phosphates.[10]
-
Solvent : Anhydrous 1,4-dioxane is a common solvent for these reactions as it is aprotic and has a suitable boiling point for the required reaction temperature.
-
Inert Atmosphere : The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
Protocol 2: Formation of the Pomalidomide Analog Core
This protocol outlines the condensation of the aldehyde intermediate from Protocol 1 with 3-aminopiperidine-2,6-dione to form the final CRBN ligand core. This is a reductive amination followed by cyclization.
Reaction Scheme:
(Illustrative scheme: The aldehyde product from Protocol 1 reacts with 3-aminopiperidine-2,6-dione)
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| Aldehyde Intermediate (from Protocol 1) | - | - | 1.0 g | (assume ~2.5 mmol) |
| 3-Aminopiperidine-2,6-dione hydrochloride | 24655-33-8 | 164.59 | 452 mg | 2.75 mmol (1.1 eq) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 795 mg | 3.75 mmol (1.5 eq) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.38 mL | 2.75 mmol (1.1 eq) |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 25 mL | - |
Procedure:
-
Dissolve the aldehyde intermediate (1.0 g, ~2.5 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask under an inert atmosphere.
-
Add 3-aminopiperidine-2,6-dione hydrochloride (452 mg, 2.75 mmol) and triethylamine (0.38 mL, 2.75 mmol) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (795 mg, 3.75 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The initial reductive amination is followed by an intramolecular cyclization to form the isoindolinone ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final pomalidomide-like CRBN ligand .
Rationale (E-E-A-T):
-
Reductive Amination : This is a classic and mild method for forming C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for imines and protonated imines in the presence of aldehydes and is less sensitive to moisture than other hydrides like sodium borohydride.
-
Base : Triethylamine is used to neutralize the hydrochloride salt of the aminoglutarimide, liberating the free amine for the reaction.
-
One-Pot Procedure : The reaction is designed as a one-pot procedure where the intermediate from the reductive amination spontaneously cyclizes to form the thermodynamically stable isoindolinone ring system, which is a hallmark of many CRBN ligands.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
The synthesized ligand, once incorporated into a PROTAC, functions by inducing proximity between the target Protein of Interest (POI) and the CRL4-CRBN E3 ligase complex.
Figure 2. PROTAC-induced protein degradation pathway.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN via the newly synthesized ligand moiety. This forms a transient ternary complex (POI-PROTAC-CRBN).[1]
-
Ubiquitin Transfer : The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4 ligase complex.[4]
-
Polyubiquitination : The E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from the E2 enzyme onto lysine residues on the surface of the POI, forming a polyubiquitin chain.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another catalytic cycle.
Conclusion and Future Directions
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a valuable and versatile building block for the synthesis of novel E3 ligase ligands targeting Cereblon. The protocols and rationale provided herein offer a solid foundation for researchers to design and create customized CRBN recruiters. The ability to easily modify the core structure through cross-coupling reactions opens up avenues for fine-tuning the properties of PROTACs, including their potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on exploring a wider range of cross-coupling partners to generate ligands with novel exit vectors and improved E3 ligase binding affinities, ultimately leading to the development of more effective and safer protein-degrading therapeutics.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs)
- Schneekloth, A. R., Jr, & Crews, C. M. (2010).
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553–562.
- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111–119.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
-
Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, J. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 147. [Link]
- Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755–763.
- Chamberlain, P. P., Lopez-Girona, A., & Stewart, A. K. (2014). Cereblon explained. Leukemia & Lymphoma, 55(5), 987–989.
- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555–1564.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Maresca, J. A., Valente, E. J., & Schlegel, H. B. (2010). A computational study of the Suzuki-Miyaura cross-coupling reaction. The Journal of Physical Chemistry A, 114(11), 3971–3981.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
- Remarchuk, T., & Ciulli, A. (2021). Tactics and Strategies for the Synthesis of Cereblon Ligands. CHIMIA International Journal for Chemistry, 75(7), 614-620.
- Jiang, Y., Zhao, H., Chen, L., Wei, S., & Fu, Q. (2023). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Bond, A. D. (2003). What's in a name? The confused history of the term 'bioisostere'.
- Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., ... & Handa, H. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335.
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medkoo.com [medkoo.com]
- 13. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in Synthetic Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS No. 332906-22-6) is a key building block in medicinal chemistry and materials science.[1] Its structure incorporates three critical pharmacophores: a piperidine ring, a sulfonamide linker, and a functionalized aryl bromide. The piperidine moiety is a ubiquitous feature in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The sulfonamide group is also a cornerstone of drug design, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The aryl bromide provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
This guide provides detailed experimental protocols for the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and its subsequent derivatization via two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 332906-22-6 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂S | [1] |
| Molecular Weight | 318.2 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Purity | ≥98% (commercially available) | [1] |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Signals are expected in the range of δ 7.5-7.8 ppm. The proton ortho to the bromine atom is expected to be a doublet, the proton between the sulfonyl and methyl groups a singlet, and the proton ortho to the sulfonyl group a doublet.
-
Piperidine Protons (α to Nitrogen): A triplet is expected around δ 3.0-3.2 ppm.
-
Methyl Protons: A singlet is expected around δ 2.4-2.5 ppm.
-
Piperidine Protons (β and γ to Nitrogen): Multiplets are expected in the range of δ 1.5-1.8 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic Carbons: Signals are expected in the range of δ 125-140 ppm. The carbon bearing the bromine atom will likely be in the lower end of this range (around 127 ppm), while the carbon attached to the sulfonyl group will be more downfield.
-
Piperidine Carbons (α to Nitrogen): A signal is expected around δ 47-48 ppm.
-
Piperidine Carbons (β to Nitrogen): A signal is expected around δ 25-26 ppm.
-
Piperidine Carbon (γ to Nitrogen): A signal is expected around δ 23-24 ppm.
-
Methyl Carbon: A signal is expected around δ 20-21 ppm.
-
-
Mass Spectrometry (EI or ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[12]
Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
The most direct and reliable method for the synthesis of the title compound is the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine in the presence of a base. This is a standard procedure for the formation of sulfonamides.
Caption: Workflow for the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Detailed Protocol: Synthesis
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution with stirring.
-
Slowly add piperidine (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a solid.
Application Protocol I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[13][14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a simple Pd source, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere supplies (nitrogen or argon)
Procedure:
-
To a Schlenk flask or microwave vial, add 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration).
-
Heat the reaction mixture to 90-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[12][16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Table for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | Good starting point for many aryl bromides.[12] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Effective for more challenging or sterically hindered substrates. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | Stronger base and advanced ligand for difficult couplings. |
Application Protocol II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex.[5][7][17][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere supplies (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), the base (e.g., NaOt-Bu, 1.5 eq), 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 eq), and a stir bar to a Schlenk flask or vial.
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Add the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) if a strong base like NaOt-Bu was used.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety and Handling
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine: While specific toxicity data is not available, it should be handled as a potentially hazardous compound. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care in a well-ventilated area or fume hood.
-
Bases: Strong bases like sodium t-butoxide (NaOt-Bu) are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Toluene, dioxane, and DCM are flammable and/or toxic. Handle in a fume hood.
-
Piperidine: Piperidine is a flammable liquid and is toxic and corrosive. It should be handled with extreme care in a fume hood.
Conclusion and Future Perspectives
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a valuable building block that provides a gateway to a wide range of complex molecules through reliable and versatile cross-coupling chemistry. The protocols outlined in this guide offer robust starting points for the synthesis and derivatization of this scaffold. The resulting products, featuring diverse aryl and amino substituents, are of significant interest in the discovery of new therapeutic agents, particularly in areas where piperidine and sulfonamide motifs have proven beneficial, such as in the development of enzyme inhibitors and receptor modulators.[2][19]
References
-
Aladdin Scientific. 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
-
ATB (Automated Topology Builder). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. [Link]
-
Supporting Information for an article. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
Oakwood Chemical. [332906-22-6], MFCD02643811, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. [Link]
-
2a biotech. 1-((4-BROMO-3-METHYLPHENYL)SULFONYL)PIPERIDINE. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of Aryl Mesylates. PolyU Institutional Research Archive. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. Piperidine | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. rsc.org [rsc.org]
- 11. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR spectrum [chemicalbook.com]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 16. mdpi.com [mdpi.com]
- 17. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays Using Compounds Derived from 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Introduction: A Framework for Characterizing Novel Bioactive Compounds
The 1-(4-bromo-3-methylphenylsulfonyl)piperidine scaffold represents a versatile starting point for the synthesis of novel chemical entities. While the parent compound is recognized as a building block for protein degraders, its derivatives possess the potential for a wide spectrum of biological activities, a characteristic of the broader piperidine class of molecules which have shown applications as anticancer, antimicrobial, and analgesic agents.[1][2][3] The journey from a newly synthesized compound to a validated lead molecule is paved with rigorous biological characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cellular characterization of novel compounds derived from this scaffold.
Instead of a rigid, one-size-fits-all approach, we present a logical, tiered experimental workflow. This strategy begins with foundational assays to assess general cellular effects and progresses to more complex, mechanistic studies to elucidate the specific mode of action. The protocols herein are designed to be self-validating, with explanations for critical steps rooted in established cell biology principles and best practices.[4][5]
Part 1: Foundational Assays - Assessing General Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a fundamental understanding of the compound's potency and its therapeutic window. A dose-response curve generated from a cytotoxicity assay is essential for determining the EC50 (half-maximal effective concentration), a key parameter for comparing compounds and guiding concentrations for subsequent mechanistic assays.
Protocol 1: Cell Viability Assessment using Resazurin (AlamarBlue®)
This protocol outlines a robust and sensitive method to measure cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.
Causality Behind Experimental Choices:
-
Choice of Assay: The resazurin assay is preferred for its high sensitivity, broad linear range, and non-destructive nature, which allows for kinetic monitoring if desired.
-
Cell Seeding Density: Optimizing cell density is crucial. Too few cells will yield a signal indistinguishable from background, while too many can lead to nutrient depletion and signal saturation, masking the compound's true effect.[6] Preliminary experiments are recommended to determine the optimal density for the chosen cell line and assay duration.[6]
-
Compound Dilution Series: A logarithmic or semi-logarithmic dilution series is used to capture a wide range of responses, from no effect to maximal effect, which is essential for accurately calculating the EC50 value.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Maintain the selected cell line in its recommended growth medium in a humidified incubator at 37°C and 5% CO2.[7] Ensure cells are in the logarithmic growth phase for optimal health and responsiveness.[5]
-
Harvest cells using standard trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density. For most adherent cell lines, this is typically between 5,000 and 10,000 cells per well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well microplate to minimize crosstalk between wells.[6]
-
Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the compound in the appropriate cell culture medium to achieve the final desired concentrations. It is critical to maintain a consistent, low percentage of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with the same percentage of DMSO) and "no-cell" (medium only for background) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin (e.g., AlamarBlue®) in sterile PBS or culture medium according to the manufacturer's instructions.
-
Add 10 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the cell line's metabolic activity.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Subtract the average fluorescence of the "no-cell" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | Incubation Time (h) | EC50 (µM) |
| Derivative A | A375 (Melanoma) | 48 | 5.2 |
| Derivative B | A375 (Melanoma) | 48 | 12.8 |
| Doxorubicin (Control) | A375 (Melanoma) | 48 | 0.15 |
Part 2: Mechanistic Deep Dive - Investigating the Mode of Action
If a compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Protocol 2: Apoptosis Detection via Caspase-3/7 Activity Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Causality Behind Experimental Choices:
-
Luminescent Readout: Luminescence-based assays generally have a higher signal-to-background ratio and a wider dynamic range compared to fluorescence-based assays, making them ideal for detecting subtle changes in enzyme activity.[6]
-
Multiplexing: This assay can be multiplexed with viability assays (using fluorescent readouts like resazurin) on the same sample to correlate the induction of apoptosis with cell death.
Step-by-Step Methodology:
-
Cell Plating and Compound Treatment:
-
Follow steps 1 and 2 from the Cell Viability Protocol. It is recommended to use concentrations around the EC50 value and 10-fold above and below it to capture the dose-dependency of apoptosis induction.
-
The incubation time should be chosen based on the expected kinetics of apoptosis (typically 18-24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Equilibrate the reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for approximately 20-30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no-cell" control wells.
-
Normalize the data by calculating the fold change in caspase activity relative to the vehicle-treated control cells.
-
Plot the fold change in caspase activity against the compound concentration.
-
Part 3: Target Engagement and Validation
For compounds designed with a specific molecular target in mind, or for those emerging from phenotypic screens, confirming that the compound physically interacts with its intended target within the complex environment of a live cell is a critical validation step.[8][9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement.
Conceptual Overview: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein often increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein denatures is its melting temperature (Tm). A compound that binds and stabilizes its target will cause a shift in the protein's Tm to a higher temperature.
Workflow Visualization:
Caption: CETSA experimental workflow for assessing target engagement.
Generalized Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a sufficient number of cells (e.g., in a T-75 flask) to obtain adequate protein for analysis.
-
Treat the cells with the test compound at a concentration known to be bioactive (e.g., 10x EC50) or with a vehicle control for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or another suitable method that avoids detergents that might disrupt protein-ligand interactions.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using a quantitative detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western Blot) for each temperature.
-
Normalize the data to the lowest temperature point (considered 100% soluble protein).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Experimental Workflow and Decision Making
The characterization of a novel compound is an iterative process. The results from foundational assays inform the choice of subsequent mechanistic studies.
Caption: Decision-making workflow for cellular compound characterization.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PMC NIH. Available at: [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Available at: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC NIH. Available at: [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Available at: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009). PubMed. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. PMC NIH. Available at: [Link]
-
Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]
-
Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Available at: [Link]
-
N-(4-bromo-3-methylphenyl)piperidine-1-sulfonamide. PubChem. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. marinbio.com [marinbio.com]
- 6. selectscience.net [selectscience.net]
- 7. sptlabtech.com [sptlabtech.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals
Introduction
The 1-(phenylsulfonyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuro-modulatory effects[1][2][3][4]. The specific derivative, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, presents a unique combination of a reactive sulfonyl group, a flexible piperidine ring, and a substituted aromatic system, suggesting a high potential for specific and potent biological activity. The bromine and methyl substitutions on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action (MoA) of novel derivatives within this chemical class. The protocols outlined herein are designed not merely as a sequence of steps but as a logical, causality-driven workflow. We begin with broad, unbiased approaches to identify the molecular target and progressively narrow our focus to detailed cellular and in-vivo characterization. This approach ensures that experimental choices are informed by accumulating data, creating a self-validating system for MoA elucidation.
Part 1: Foundational Analysis & Target Class Hypothesis
Before embarking on complex mechanistic studies, a foundational understanding of the derivative's basic cellular effects and a data-driven hypothesis about its potential target class are essential.
Initial Cytotoxicity and Phenotypic Screening
The first causal question is: "Does the compound exert a biological effect in a cellular context, and at what concentration?" A broad-spectrum cytotoxicity assessment across a panel of cell lines (e.g., HEK293 for general toxicity, a cancer cell line like HeLa, and a relevant specialized cell line like RAW 264.7 macrophages for potential anti-inflammatory effects) is a critical first step.
Protocol 1: MTT/XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine derivative, typically ranging from 100 µM down to low nM concentrations. Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the tetrazolium salt.
-
Solubilization & Readout: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.
-
Expert Insight: Running the assay at multiple time points is crucial. A compound that is cytotoxic only after 72 hours might be acting through a slower mechanism, like apoptosis, whereas rapid cytotoxicity at 24 hours could suggest necrosis or potent inhibition of a critical survival pathway.
Target Hypothesis Generation
The structure of the molecule itself provides clues. The sulfonamide-like moiety is a common feature in inhibitors of enzymes like carbonic anhydrases, proteases, and kinases. The piperidine ring is a well-known scaffold for interacting with G-protein coupled receptors (GPCRs) and ion channels[5][6].
Table 1: Structural Motifs and Potential Target Classes
| Structural Motif | Potential Target Class(es) | Rationale & Key Considerations |
| Phenylsulfonyl | Kinases, Proteases, Carbonic Anhydrases | The sulfonyl group can act as a hydrogen bond acceptor or mimic a phosphate group. |
| Piperidine | GPCRs, Ion Channels, Transporters | A common scaffold in neuroactive and cardiovascular drugs; its conformation is key.[1][7][8] |
| 4-Bromo-3-methylphenyl | Specificity & Potency Modulation | Halogen bonding (from Bromine) can enhance binding affinity. The methyl group provides a steric constraint that can improve selectivity. |
This initial analysis allows for the formulation of a testable hypothesis, for example: "The 1-(4-Bromo-3-methylphenylsulfonyl)piperidine derivative acts as an inhibitor of a specific kinase involved in inflammatory signaling."
Part 2: Unbiased Target Identification
To avoid confirmation bias, a parallel, unbiased approach to identify the direct binding partners of the compound is the gold standard. Affinity-based proteomics is a powerful tool for this purpose[9][10].
Workflow for Target Identification
Caption: Affinity-based target identification workflow.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the parent compound that incorporates a linker arm and a biotin tag. It is critical to choose a linker attachment point that is unlikely to interfere with target binding.
-
Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line.
-
Affinity Capture:
-
Incubate the biotinylated probe with the cell lysate to allow for target binding.
-
As a crucial control, perform a parallel incubation where the lysate is pre-incubated with an excess of the non-biotinylated parent compound. This will competitively block the specific binding sites.
-
Add streptavidin-coated agarose or magnetic beads to pull down the biotinylated probe and any interacting proteins.
-
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound.
-
Elution and Digestion: Elute the bound proteins from the beads or perform an on-bead tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively inhibited control sample. These are your high-confidence candidate targets.
-
Trustworthiness: The competitive inhibition control is what makes this protocol a self-validating system. A true target will be present in the probe-only sample but significantly reduced or absent in the competition sample.
Part 3: Target Validation and Mechanistic Assays
Once a candidate target is identified, the next step is to validate the interaction and determine the functional consequence of binding.
Recombinant Protein-Based Assays
If the identified target is an enzyme (e.g., a kinase, protease), a direct enzymatic assay using recombinant protein is the most direct way to confirm a functional interaction.
Protocol 3: In-Vitro Kinase Inhibition Assay (Example)
-
Assay Setup: In a 96- or 384-well plate, combine the recombinant kinase, its specific peptide substrate, and ATP.
-
Compound Addition: Add the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine derivative at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Use a commercial detection system (e.g., ADP-Glo™, LanthaScreen™) to quantify the extent of substrate phosphorylation or ATP consumption.
-
Data Analysis: Plot the inhibition of kinase activity against the compound concentration to determine the IC50 value.
Table 2: Sample Quantitative Data for a Hypothetical Kinase Target
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | Kinase X | 50 |
| Derivative B | Kinase X | 250 |
| Staurosporine (Control) | Kinase X | 5 |
Cellular Target Engagement Assays
Confirming that the compound engages the target within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures. The binding of a ligand (your compound) typically stabilizes its target protein, increasing its melting temperature.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.
Part 4: Delineating the Cellular Signaling Pathway
After validating the direct target, the focus shifts to understanding the downstream consequences of target engagement on cellular signaling.
Hypothetical Signaling Pathway
Let's assume our target is Kinase X , a key component of an inflammatory pathway.
Sources
- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. longdom.org [longdom.org]
- 8. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine-Based Compounds
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The 1-(4-bromo-3-methylphenylsulfonyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The constituent parts of this molecular architecture—a substituted phenylsulfonyl group and a piperidine ring—are prevalent in a wide array of biologically active compounds. Sulfonamides are known to be potent inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs), by coordinating with the catalytic metal ion in the active site.[1] The piperidine moiety is a common fragment in drugs targeting the central nervous system and is also found in numerous anticancer agents.[2]
Given this background, compounds based on the 1-(4-bromo-3-methylphenylsulfonyl)piperidine core are hypothesized to exhibit potential as either specific enzyme inhibitors or as cytotoxic agents against cancer cells. These application notes provide a comprehensive framework for the initial in vitro evaluation of this class of compounds, guiding researchers through a logical progression of assays to elucidate their biological activity. The protocols herein are designed to be self-validating and are grounded in established methodologies.
Experimental Design Philosophy: A Tiered Approach to Characterization
A systematic, tiered approach is recommended for the in vitro evaluation of novel compounds. This strategy allows for an initial broad screening for biological activity, followed by more focused assays to determine potency, selectivity, and mechanism of action. This approach conserves resources and allows for early go/no-go decisions in the drug discovery pipeline.
Caption: Tiered approach for in vitro evaluation.
Part 1: Assessment of Cytotoxic Activity
The initial evaluation of a novel compound library should include a general assessment of cytotoxicity across a panel of relevant human cancer cell lines. This provides a broad overview of the antiproliferative potential of the compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-(4-bromo-3-methylphenylsulfonyl)piperidine-based compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
LDH Assay for Cytotoxicity (Membrane Integrity)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6] It serves as an indicator of cell membrane integrity.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
Caspase-3/7 Assay for Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, a key mechanism of programmed cell death, the activity of effector caspases 3 and 7 can be measured. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.[9]
Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol.
-
Reagent Addition: After the desired treatment duration, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Data Presentation: Cytotoxicity Profile
| Compound ID | MTT IC50 (µM) | LDH Release (% at IC50) | Caspase-3/7 Activation (Fold Change at IC50) |
| Cmpd-001 | 10.2 | 15% | 3.5 |
| Cmpd-002 | > 100 | < 5% | 1.1 |
| Cmpd-003 | 5.8 | 12% | 4.2 |
| Positive Control | Varies | 100% | Varies |
Part 2: Evaluation of Enzyme Inhibitory Activity
The phenylsulfonyl moiety suggests that these compounds may act as enzyme inhibitors. A primary screen against relevant enzyme families is a logical next step.
In Vitro Enzyme Inhibition Assays
Based on the sulfonamide structure, carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) are plausible targets. Commercially available assay kits can be used for initial screening.
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a predetermined time to allow for binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Part 3: Mechanistic Follow-up Studies
For compounds that show significant activity in the primary screens, further investigation into their mechanism of action is warranted.
Western Blotting for Signaling Pathway Analysis
If a compound induces apoptosis, Western blotting can be used to investigate its effect on key proteins in apoptotic and survival signaling pathways (e.g., Bcl-2 family proteins, caspases, PARP cleavage). Western blotting is a technique to detect and quantify specific proteins in a complex mixture.
Sources
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Versatile Scaffold: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Core Structure
In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of a program's success. The 1-(4-bromo-3-methylphenylsulfonyl)piperidine scaffold has emerged as a structure of significant interest, embodying a powerful convergence of desirable medicinal chemistry features. This guide provides an in-depth exploration of this scaffold, from its synthesis to its potential applications, offering detailed protocols for its derivatization and biological evaluation.
At its heart, this scaffold is a composite of three key pharmacophoric elements:
-
The Piperidine Ring: A ubiquitous saturated heterocycle in a vast number of approved drugs, the piperidine moiety is prized for its ability to confer favorable physicochemical properties.[1][2] It can improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional vector for substituents to explore the binding pockets of biological targets.
-
The Sulfonamide Linker: More than just a simple linker, the sulfonamide group is a versatile functional group with a rich history in medicine.[3] It is a key feature in a wide array of drugs, including antibiotics, diuretics, and enzyme inhibitors. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry can be crucial for target engagement.
-
The Substituted Phenyl Ring: The 4-bromo-3-methylphenyl moiety is not merely an aromatic anchor. The bromine atom serves as a highly versatile synthetic handle, enabling a wide range of late-stage functionalization through modern cross-coupling reactions. The methyl group can provide beneficial steric interactions and influence the metabolic stability of the molecule.
This unique combination of features makes 1-(4-bromo-3-methylphenylsulfonyl)piperidine a compelling starting point for the development of novel therapeutics across a range of disease areas.
Synthesis of the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Scaffold
The synthesis of the title scaffold is a straightforward two-step process, commencing with the preparation of the requisite sulfonyl chloride, followed by its reaction with piperidine.
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride
The initial step involves the conversion of 4-bromo-3-methylaniline to the corresponding sulfonyl chloride. This transformation is typically achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.
Protocol 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride
Materials:
-
4-Bromo-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) saturated solution in acetic acid
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, suspend 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C. Add copper(I) chloride (0.1 eq) to this solution.
-
Slowly add the previously prepared diazonium salt solution to the SO₂/acetic acid/CuCl mixture, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenesulfonyl chloride, which can be used in the next step without further purification if of sufficient purity, or purified by crystallization.
Step 2: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
The final step is a nucleophilic substitution reaction where the synthesized sulfonyl chloride is reacted with piperidine in the presence of a base to afford the target scaffold.
Protocol 2: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane. To this solution, add piperidine (1.2 eq) and triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-bromo-3-methylphenylsulfonyl)piperidine.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.
Synthesis Overview
The synthesis of 1-(4-bromo-3-methylphenylsulfonyl)piperidine is a standard nucleophilic substitution reaction. It involves the coupling of piperidine, a secondary amine, with 4-bromo-3-methylbenzenesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is fundamental in medicinal chemistry.[1][2] The resulting sulfonamide is a key building block in the development of various pharmaceutical agents.[3]
The core transformation is illustrated below:
Caption: General reaction scheme for sulfonamide synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-(4-bromo-3-methylphenylsulfonyl)piperidine.
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[2] The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[2][4]
Q2: Which base is most suitable for this reaction?
A2: A non-nucleophilic organic base is ideal. Pyridine or triethylamine (Et3N) are commonly used.[4] Pyridine can sometimes act as a nucleophilic catalyst, but its primary role here is as an acid scavenger.[2] Triethylamine is a stronger, non-nucleophilic base that is also effective. The choice often depends on the scale and downstream purification strategy, as removing excess triethylamine and its hydrochloride salt can be simpler than removing pyridine.
Q3: What is the optimal solvent for this synthesis?
A3: Aprotic solvents are generally preferred to avoid solvolysis of the highly reactive sulfonyl chloride. Dichloromethane (DCM) is an excellent choice as it is inert and effectively dissolves both the starting materials and the product.[4][5] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile (MeCN).
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 5:1 or 3:1 v/v).[5] The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the reaction's completion. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]
Q5: What are the primary safety concerns for this experiment?
A5: 4-Bromo-3-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. It will react with water to release HCl. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Piperidine is a flammable and corrosive liquid. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving potential problems.
Caption: Troubleshooting decision tree for synthesis optimization.
Problem: Low or No Product Yield
-
Q: My reaction yield is significantly lower than expected. What are the potential causes?
-
A: Cause 1: Purity of Starting Materials. The 4-bromo-3-methylbenzenesulfonyl chloride precursor may contain impurities from its synthesis, or it may have degraded upon storage.[8] Hydrolysis due to moisture will convert it to the unreactive sulfonic acid. Solution: Confirm the purity of your sulfonyl chloride by ¹H NMR before use. Store it in a desiccator.
-
A: Cause 2: Incorrect Stoichiometry. An incorrect molar ratio of reactants is a common issue. Solution: Carefully calculate and weigh your reactants. It is common practice to use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable sulfonyl chloride.
-
A: Cause 3: Inefficient Work-up. The product may be lost during the aqueous work-up if the pH is not optimal for extraction or if emulsions form. Solution: After quenching the reaction, ensure the aqueous layer is basic before extracting with an organic solvent like DCM or ethyl acetate. This keeps the product in the organic phase. A brine wash can help break up emulsions.
-
Problem: Product is Impure After Work-up
-
Q: My crude product shows multiple spots on TLC. What are the likely impurities?
-
A: Impurity 1: Unreacted 4-bromo-3-methylbenzenesulfonyl Chloride. If the reaction did not go to completion, the starting sulfonyl chloride will be present. Solution: Quench the reaction with a small amount of aqueous ammonia. This will convert the leftover sulfonyl chloride into the highly polar 4-bromo-3-methylbenzenesulfonamide, which is easily removed during aqueous work-up or column chromatography.
-
A: Impurity 2: 4-bromo-3-methylbenzenesulfonic Acid. This is formed by the hydrolysis of the sulfonyl chloride. Solution: This impurity is highly water-soluble and should be easily removed by a sodium bicarbonate wash during the work-up procedure.
-
A: Impurity 3: Piperidinium Hydrochloride. This salt is formed from the reaction of piperidine with the generated HCl. Solution: This salt is typically insoluble in DCM and can be filtered off, or it can be removed with an aqueous wash.
-
Problem: The Reaction Seems to Stall
-
Q: The reaction starts but does not proceed to completion according to TLC analysis. Why?
-
A: Cause 1: Insufficient Base. The reaction generates one equivalent of HCl. If there is not enough base to neutralize it, the remaining piperidine will be protonated to form the unreactive piperidinium salt, effectively stopping the reaction. Solution: Ensure at least 2 equivalents of your base (e.g., triethylamine) are used: one to react with the generated HCl and one to facilitate the reaction.
-
A: Cause 2: Low Temperature. While starting the reaction at 0 °C is recommended to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion in a reasonable timeframe.[4] Solution: After the dropwise addition of the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight, monitoring by TLC.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride
This precursor is often prepared by the chlorosulfonation of 4-bromotoluene.[8][9]
-
Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ fumes.
-
Reaction: Cool the flask in an ice-water bath. Charge the flask with 4-bromotoluene (1.0 eq).
-
Addition: Add chlorosulfonic acid (approx. 4-5 eq) dropwise via the dropping funnel to the stirred 4-bromotoluene over 1-2 hours, maintaining the internal temperature below 10 °C.[8]
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum. The product can be used directly or recrystallized from a suitable solvent (e.g., hexane) if higher purity is required.
Protocol 2: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq), piperidine (1.2 eq), and anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.0 eq) to the stirred mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the sulfonyl chloride is consumed, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of DCM. Add silica gel and concentrate to dryness to create a dry-loaded sample.
-
Column Setup: Pack a silica gel column using a hexane/ethyl acetate mixture as the eluent. A starting gradient of 95:5 (Hexane:EtOAc) is recommended.
-
Elution: Carefully load the sample onto the column. Elute with the solvent gradient, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-bromo-3-methylphenylsulfonyl)piperidine as a pure solid.[5]
Process Workflow and Data Summary
Overall Experimental Workflow
Caption: Step-by-step workflow from preparation to final analysis.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Sulfonyl Chloride | 1.0 equivalent | Limiting reagent. |
| Piperidine | 1.1 - 1.2 equivalents | Ensures complete consumption of the sulfonyl chloride. |
| Base (Et₃N) | 2.0 - 2.2 equivalents | Neutralizes generated HCl and facilitates the reaction. |
| Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, aprotic, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows reaction to complete.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride. |
| Purification | ||
| Method | Flash Column Chromatography | Effective for removing starting materials and byproducts.[5] |
| Eluent System | Hexane / Ethyl Acetate Gradient | Provides good separation of components with different polarities. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-arylsulfonamide by reacting the carboxylic acid with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
-
RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]
-
Oxford University Press. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of O-protected N-substituted arylsulfonamides and their use.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
PubMed. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemistry of α‐diazosulfones: Part V. The synthesis of arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
-
Semantic Scholar. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]
-
PubMed. (2010, April 5). Pellitorine, a Potential Anti-Cancer Lead Compound Against HL6 and MCT-7 Cell Lines and Microbial Transformation of Piperine From Piper Nigrum. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Welcome to the technical support center for the purification of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.
Introduction to Purification Challenges
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a key building block in medicinal chemistry. Its purification can be challenging due to the presence of various potential impurities arising from its synthesis. Common synthetic routes involve the reaction of 4-bromo-3-methylphenylsulfonyl chloride with piperidine[1][2]. This can lead to impurities such as unreacted starting materials, byproducts from the synthesis of the sulfonyl chloride, and potential regioisomers. The presence of the bromine atom also introduces specific considerations during purification[3][4].
This guide provides a structured approach to troubleshooting common purification issues, with detailed protocols for recrystallization and column chromatography, tailored for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(4-Bromo-3-methylphenylsulfonyl)piperidine?
A1: Based on its synthesis from 4-bromo-3-methylphenylsulfonyl chloride and piperidine, the most probable impurities include:
-
Unreacted 4-bromo-3-methylphenylsulfonyl chloride: This can be identified by its reactivity with water to form the corresponding sulfonic acid.
-
Unreacted piperidine: A volatile and basic amine that can often be removed with an acidic wash.
-
4-bromo-3-methylbenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride.
-
Piperidinium hydrochloride (or other salt): If the reaction is performed in the presence of a base like triethylamine to scavenge HCl, the resulting salt can be an impurity.
-
Regioisomers of the starting sulfonyl chloride: Depending on the synthesis of 4-bromo-3-methylphenylsulfonyl chloride, other brominated and methylated isomers may be present.
Q2: My purified compound has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint in brominated compounds can sometimes be due to the presence of trace amounts of elemental bromine (Br₂)[4]. This can often be removed by washing the organic solution of your compound with a mild reducing agent like a 10% aqueous solution of sodium thiosulfate. Another possibility is the presence of colored organic impurities, which may require purification by column chromatography or recrystallization.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of a suboptimal solvent system. Here are a few troubleshooting steps:
-
Increase the purity of your crude product: First, try to remove major impurities by an aqueous workup (acidic and basic washes).
-
Solvent screening: Experiment with different solvent systems for recrystallization. A good starting point for sulfonamides is a mixture of ethanol and water[5]. You can also try isopropanol/water, or a solvent/anti-solvent system like dichloromethane/hexane.
-
Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can lead to oiling out rather than crystallization.
Q4: How do I choose the right solvent system for column chromatography?
A4: The choice of solvent system for column chromatography depends on the polarity of your compound and the impurities.
-
Thin-Layer Chromatography (TLC): First, use TLC to screen different solvent systems. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities.
-
Common Solvents: For a compound like 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate[6]. You can gradually increase the proportion of ethyl acetate to increase the polarity. For example, start with 10% ethyl acetate in hexane and increase as needed.
Troubleshooting Purification Workflows
Workflow for General Purification Strategy
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. iscientific.org [iscientific.org]
- 6. mdpi.com [mdpi.com]
Stability issues of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine under reaction conditions
Welcome to the technical support center for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. As a molecule incorporating both a sulfonamide and a piperidine moiety, understanding its chemical behavior is crucial for successful experimental outcomes. This document is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing diagnostic workflows and potential solutions.
Issue 1: Low or No Product Yield with Suspected Starting Material Decomposition
You've set up a reaction and upon workup, you find that your starting material, 1-(4-bromo-3-methylphenylsulfonyl)piperidine, is largely consumed, but the desired product is either absent or in very low yield. This suggests that the starting material may be unstable under your reaction conditions.
Expertise & Experience: The sulfonamide linkage is known to be susceptible to cleavage under certain basic conditions, although it is generally considered a robust protecting group. The stability is highly dependent on the nature of the base, solvent, and temperature. Strong, non-nucleophilic bases like NaH or KHMDS might deprotonate other parts of a substrate, but nucleophilic bases or harsh basic conditions can lead to degradation.
Causality: The primary pathway of degradation under nucleophilic basic conditions is the cleavage of the sulfur-nitrogen (S-N) bond. This can occur via nucleophilic attack at the sulfur atom, leading to the formation of a sulfonate salt and piperidine.
Diagnostic Workflow:
-
Control Experiment: Set up a control reaction containing only 1-(4-bromo-3-methylphenylsulfonyl)piperidine, your base, and solvent. Run it under the same conditions (temperature, time) as your original experiment.
-
Reaction Monitoring: Monitor the control reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
Analysis: Look for the disappearance of the starting material spot/peak and the appearance of new, more polar spots/peaks. One of the degradation products, piperidine, is volatile and may not be easily observed by TLC. The other product, 4-bromo-3-methylbenzenesulfonic acid (or its salt), will be a polar, non-UV active spot on TLC unless visualized with a specific stain. LC-MS is the preferred method for identifying these degradation products.
Solutions:
-
Use a weaker base: If your reaction allows, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the temperature: If the reaction must be run with a strong base, perform it at a lower temperature to minimize the rate of decomposition.
-
Use a non-nucleophilic base: If the goal is deprotonation, switch to a non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).
Expertise & Experience: Sulfonamides are generally stable to a wide range of acidic conditions. However, under forcing conditions (e.g., strong acid and high heat), the S-N bond can be hydrolyzed.
Causality: Acid-catalyzed hydrolysis of the sulfonamide can occur, particularly in the presence of water. The reaction is initiated by protonation of the sulfonamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Diagnostic Workflow:
-
Control Experiment: Similar to the basic conditions test, run a control with the starting material, acid, and solvent under your reaction conditions.
-
Reaction Monitoring: Use LC-MS to monitor the reaction mixture for the appearance of 4-bromo-3-methylbenzenesulfonic acid and piperidine (as its corresponding ammonium salt).
-
pH Measurement: Ensure the pH of your reaction is not excessively low if not required by the reaction mechanism.
Solutions:
-
Modify the acid: If possible, use a milder acid or a Lewis acid instead of a strong Brønsted acid.
-
Anhydrous Conditions: If water is not essential for your reaction, ensure all reagents and solvents are rigorously dried.
-
Temperature Control: Avoid high temperatures when strong acids are present.
Expertise & Experience: While many sulfonamides are thermally robust, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of impurities that might catalyze this process.
Causality: The specific pathway for thermal decomposition can vary. It may involve homolytic cleavage of the S-N or S-C bonds, or more complex rearrangement pathways.
Diagnostic Workflow:
-
Thermogravimetric Analysis (TGA): If available, TGA can determine the decomposition temperature of the compound.
-
Heated Control Experiment: In a sealed tube, heat the starting material in the reaction solvent to the target temperature and monitor for decomposition over time by LC-MS.
Solutions:
-
Lower Reaction Temperature: If the desired reaction has a reasonable rate at a lower temperature, this is the simplest solution.
-
Catalyst Screening: For catalyzed reactions, screen for a more active catalyst that allows for lower reaction temperatures.
-
Microwave Chemistry: In some cases, microwave heating can promote the desired reaction at a faster rate than thermal decomposition, leading to improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine?
A1: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture.[1] For long-term storage, keeping it in a cool, dry, and dark place is advisable to prevent any potential slow degradation.
Q2: Is this compound compatible with strong reducing agents?
A2: The sulfonamide group can be cleaved under certain reductive conditions.[2] For example, reagents like sodium in liquid ammonia or lithium aluminum hydride (LiAlH₄) under forcing conditions can cleave the S-N bond. If your synthesis requires a reduction elsewhere in the molecule, it is advisable to use milder and more selective reducing agents. A control experiment to test the stability of the sulfonamide to your chosen reducing agent is highly recommended.
Q3: Can the bromine atom on the aromatic ring participate in cross-coupling reactions?
A3: Yes, the aryl bromide is a suitable handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The sulfonamide group is generally stable under these conditions. However, the choice of base and ligands is crucial. For instance, in a Suzuki coupling, using a moderately basic condition (e.g., K₂CO₃ or K₃PO₄) is generally safe for the sulfonamide linkage.[3]
Q4: How can I monitor the stability of this compound in a solution for an extended period?
A4: To perform a solution stability study, prepare a stock solution of the compound in your desired solvent. Store aliquots at different temperatures (e.g., refrigerated, room temperature, and an elevated temperature like 40°C). At specified time points (e.g., 0, 24, 48, 72 hours), analyze the aliquots by a quantitative analytical method like HPLC with a UV detector or LC-MS. A decrease in the peak area of the parent compound over time would indicate instability.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Note: This is a general method and may require optimization for your specific application.
Visualizations
Diagram 1: Potential Degradation under Basic Conditions
Caption: Decision tree for diagnosing stability issues.
References
-
ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]
-
Aladdin Scientific. 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Available from: [Link]
-
ACS Publications. Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews. Available from: [Link]
-
PubMed. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Available from: [Link]
-
RSC Publishing. Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
NIH. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available from: [Link]
-
PubChem. 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. Available from: [Link]
-
International Journal of Applied Pharmaceutics. STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Available from: [Link]
-
PubMed. Photolytic cleavage of sulfonamide bonds. Available from: [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ACS Publications. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]
-
RSC Publishing. Sulfonium cations as versatile strongly π-acidic ligands. Available from: [Link]
- Google Patents. CN109180564B - Preparation method of piperidine and derivatives thereof.
-
ResearchGate. Piperidine degradation by M. aurum MO1. Available from: [Link]
-
ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available from: [Link]
-
PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available from: [Link]
Sources
Identifying and removing impurities from 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Technical Support Center: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Welcome to the technical support center for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine?
The impurity profile is intrinsically linked to the synthetic route, which typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine in the presence of a base. Understanding the potential contaminants is the first step in devising a purification strategy.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Name | Origin | Key Characteristics |
| Starting Material | Piperidine | Unreacted starting material.[] | Basic, volatile, water-soluble.[] Can be removed with an acidic wash. |
| Starting Material | 4-Bromo-3-methylbenzenesulfonyl chloride | Unreacted starting material. | Reactive, moisture-sensitive. Hydrolyzes to the corresponding sulfonic acid. |
| By-product | 4-Bromo-3-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride starting material. | Acidic, highly polar, water-soluble. |
| By-product | Piperidinium hydrochloride (or other salt) | Reaction of excess piperidine with HCl generated during the reaction (if no other base is used). | Water-soluble salt. |
| Solvent Residue | Dichloromethane, Toluene, etc. | Residual solvent from reaction or workup. | Identified by ¹H NMR and GC-MS. |
Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" is a common issue in recrystallization where the solute separates as a liquid instead of a solid.[2] This typically occurs for two main reasons:
-
High Impurity Load: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a molten oil at the temperature of the crystallization solvent.
-
Poor Solvent Choice: The solvent may be too nonpolar for your compound, or the boiling point of the solvent is higher than the melting point of your product.[2]
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the concentration and allow it to cool much more slowly.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure product.[2]
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Change Solvent System: Experiment with a mixed solvent system. For sulfonamides, ethanol/water or isopropanol/water mixtures can be effective.[2]
Q3: What analytical techniques are recommended for assessing the purity of my final product?
A multi-technique approach is always best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique for quickly visualizing the number of components in your sample. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:EtOAc).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a standard starting point for sulfonamide analysis.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are indispensable for confirming the structure of the desired product and identifying impurities. Residual starting materials and solvents are often easily detected.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[5]
Troubleshooting Guide: From Synthesis to Pure Compound
This section addresses specific problems you might encounter during your workflow.
Problem: The reaction appears sluggish or incomplete based on TLC analysis.
-
Causality: The reaction between a sulfonyl chloride and an amine is generally rapid. Sluggishness can be due to poor quality reagents, insufficient base, or low temperature.
-
Troubleshooting Steps:
-
Check Reagents: Ensure the piperidine is not wet and the 4-bromo-3-methylbenzenesulfonyl chloride has not hydrolyzed. The sulfonyl chloride should be a sharp-melting solid.
-
Base Stoichiometry: At least two equivalents of piperidine (one as the nucleophile, one as the acid scavenger) or one equivalent of piperidine and at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) should be used.
-
Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Monitor by TLC to avoid degradation.
-
Problem: My final product has a persistent yellow or brown color.
-
Causality: Color is often indicative of high-molecular-weight, polar impurities or degradation products. These can arise from side reactions or the use of impure starting materials.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, silica gel chromatography is highly effective at removing baseline impurities that often cause coloration.
-
Logical Flow for Troubleshooting an Impure Product
The following diagram outlines a decision-making process when faced with an impure sample of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: PROTAC Synthesis with 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource hub for researchers engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the 1-(4-bromo-3-methylphenylsulfonyl)piperidine linker scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and accelerate your drug discovery efforts.
Section 1: Understanding the Linker - Core Concepts
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1] The linker connecting the target-binding warhead and the E3-recruiting ligand is a critical determinant of the final PROTAC's efficacy, selectivity, and physicochemical properties.[2][3]
The 1-(4-bromo-3-methylphenylsulfonyl)piperidine scaffold offers a semi-rigid structure that can confer favorable properties such as improved solubility and metabolic stability compared to more flexible alkyl or PEG linkers.[4][] Its synthesis and functionalization, however, present unique challenges.
This linker module possesses two primary points for synthetic elaboration:
-
The Piperidine Nitrogen: Acts as a nucleophile for forming a stable sulfonamide bond with an appropriately activated sulfonyl chloride.
-
The Aryl Bromide: Serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Caption: General structure of a PROTAC featuring the core linker.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Question 1: My sulfonamide formation reaction between a piperidine-containing ligand and 4-bromo-3-methylbenzenesulfonyl chloride has stalled or shows low yield. What are the likely causes and how can I fix it?
Answer: The formation of a sulfonamide bond is generally robust, but inefficiencies often stem from reaction conditions or the nature of the piperidine substrate.
Causality & Explanation: The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. Steric hindrance around the nitrogen or reduced nucleophilicity can slow this reaction, while improper base selection or solvent choice can lead to side reactions or poor solubility.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Piperidine Fragment: Ensure it is free of acidic impurities (e.g., HCl or TFA salts from a deprotection step) that would quench the base. If it's a salt, use an additional equivalent of base.
-
Sulfonyl Chloride: 4-bromo-3-methylbenzenesulfonyl chloride is susceptible to hydrolysis. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Its purity can be checked by NMR.
-
-
Optimize Reaction Conditions: The choice of base and solvent is critical.
-
Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is often superior to triethylamine (TEA) as it minimizes side reactions. Pyridine can also be used and may act as a nucleophilic catalyst.
-
Solvent: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Temperature: Start the reaction at 0 °C while adding the sulfonyl chloride to control any exotherm, then allow it to warm to room temperature. Stubborn reactions may benefit from gentle heating (40-50 °C), but monitor for decomposition.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent. If the reaction stalls, a small, additional charge of the reagent in excess may help drive it to completion.
Summary of Recommended Conditions: Sulfonamide Formation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or THF | Good solubility for many organic molecules; aprotic nature prevents sulfonyl chloride hydrolysis. |
| Base | DIPEA or Pyridine (1.5-2.0 eq.) | DIPEA is non-nucleophilic. Pyridine can act as a catalyst and solvent. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability of reactants and products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from hydrolyzing the sulfonyl chloride. |
| Monitoring | LC-MS | Provides unambiguous confirmation of product formation and consumption of starting materials. |
Question 2: I am experiencing low conversion in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki) at the aryl bromide position. What are the common failure modes?
Answer: Palladium-catalyzed cross-coupling is a powerful but sensitive tool. Failure often points to issues with the catalyst, reagents, or reaction setup. The electronic nature of the sulfonyl group can also influence the reactivity of the aryl bromide.
Causality & Explanation: The catalytic cycle of a Suzuki reaction involves oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid/ester, and reductive elimination to form the C-C bond and regenerate the catalyst. This cycle can be disrupted by catalyst deactivation (poisoning), poor solubility, an inappropriate choice of base or ligand, or competing side reactions like de-bromination.
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent and reaction mixture thoroughly using methods like sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles.
-
Re-evaluate Your Catalyst System:
-
Catalyst/Pre-catalyst: Use a modern, air-stable pre-catalyst (e.g., a G3 or G4 palladacycle) if possible, as they provide more consistent results.
-
Ligand: The choice of phosphine ligand is paramount. For sterically hindered or electron-rich coupling partners, bulky, electron-rich Buchwald ligands like SPhos, XPhos, or RuPhos are often necessary.
-
Ratio: Ensure the correct Palladium-to-Ligand ratio is used, typically 1:2 or 1:1 depending on the pre-catalyst.
-
-
Check Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive cyclic boroxine trimers upon storage. You can sometimes break these up by dissolving the boronic acid in the reaction solvent and stirring with the aqueous base for 15-30 minutes before adding the palladium catalyst and aryl bromide.
-
Optimize Base and Solvent:
-
Base: The base's strength and solubility are important. Potassium phosphate (K₃PO₄) is a strong, effective base for many Suzuki couplings. Cesium carbonate (Cs₂CO₃) is also excellent but more expensive.
-
Solvent: A mixture like 1,4-Dioxane/water or Toluene/water is common. Poor solubility of any reactant can kill the reaction. If solubility is an issue, consider a solvent like 2-MeTHF.
-
Question 3: My final PROTAC product is proving very difficult to purify. It streaks on silica gel and I'm seeing significant product loss. What purification strategies should I use?
Answer: This is a very common problem. PROTACs are often high molecular weight (>800 Da) and can have poor solubility, making standard purification challenging. The polarity of the sulfonyl group combined with the greasy nature of the rest of the molecule can lead to difficult chromatographic behavior.
Recommended Purification Workflow:
-
Avoid Normal-Phase Silica Gel Chromatography: For most PROTACs, this is ineffective. The polar sulfonyl and other groups can cause irreversible binding or significant streaking on silica.
-
Embrace Reverse-Phase Chromatography: This is the method of choice for PROTAC purification.
-
Technique: High-Performance Liquid Chromatography (HPLC) is ideal. If you have access to a preparative HPLC system, it will give you the best purity. If not, Flash Chromatography using a C18 (reverse-phase) column is a viable alternative.
-
Mobile Phase: A gradient of Acetonitrile (MeCN) in Water or Methanol (MeOH) in Water is standard.
-
Additives: Adding a small amount of an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase is often essential. This protonates basic nitrogens in your molecule, preventing peak tailing and improving resolution.
-
Loading: Dissolve your crude product in a minimal amount of a strong solvent like DMSO or DMF and load it directly onto the column. A pre-adsorption (dry loading) technique is not typically used for reverse-phase.
-
-
Consider Post-Purification Steps:
-
If you used TFA in your mobile phase, your final product will likely be a TFA salt. This can be removed by various methods, including lyophilization from a dilute HCl solution (to form the HCl salt), or by partitioning between a solvent like ethyl acetate and a saturated sodium bicarbonate solution (if your compound is stable to base).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the main advantages of using a sulfonylpiperidine-based linker over a standard PEG or alkyl chain? A: The sulfonylpiperidine moiety offers a higher degree of rigidity compared to flexible chains. This conformational constraint can be beneficial for pre-organizing the warhead and E3 ligand, potentially leading to more favorable ternary complex formation.[2] Additionally, the polar sulfonyl group can help to balance the lipophilicity of the overall PROTAC molecule, which can influence solubility and cell permeability.[4][]
Q: How stable is the sulfonamide bond to common synthetic reagents? A: The N-sulfonyl bond is exceptionally stable. It is resistant to acidic and basic hydrolysis, as well as most reducing and oxidizing conditions typically used in late-stage synthesis. This robustness is a key advantage, allowing for a wide range of chemical transformations to be performed on other parts of the molecule after the sulfonamide has been formed.
Q: I need to perform the cross-coupling reaction first. Can I protect the piperidine nitrogen, and if so, what protecting group should I use? A: Yes. The Boc (tert-butyloxycarbonyl) group is an excellent choice. You would start with N-Boc-piperidine, react it with 4-bromo-3-methylbenzenesulfonyl chloride, perform your palladium cross-coupling on the aryl bromide, and then remove the Boc group under acidic conditions (e.g., TFA in DCM) to reveal the piperidine nitrogen for subsequent coupling to your other ligand.
Q: How do I decide where to attach the linker on my warhead and E3 ligase ligand? A: This is a crucial aspect of PROTAC design and often requires iterative testing.[2] As a starting point, use co-crystal structures or computational docking models to identify solvent-exposed regions of each ligand that are not critical for binding to their respective proteins. Attaching the linker at these "exit vectors" is less likely to disrupt the key binding interactions.[1]
Section 4: Key Experimental Protocols
Disclaimer: These are generalized protocols. You must adapt them based on the specific scale, stoichiometry, and properties of your substrates.
Protocol 1: General Procedure for Sulfonamide Formation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your piperidine-containing substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 eq.) or pyridine (2.0 eq.) and stir the solution for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor progress by LC-MS by taking a small aliquot, diluting it with MeCN, and injecting.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
Setup: To a flask equipped with a reflux condenser and under an inert atmosphere, add the aryl bromide substrate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) and ligand (if required). Note: If using an air-stable pre-catalyst/ligand system, this can be done on the benchtop before making the system inert.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, approx. 0.1 M).
-
Degassing: If not already done, thoroughly degas the heterogeneous mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction to 80-100 °C and stir vigorously for 6-24 hours.
-
Monitoring: Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate. Filter through a pad of celite to remove palladium residues. Wash the organic layer with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by an appropriate method (e.g., reverse-phase chromatography).
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Tudosie, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
-
Fallan, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1113-1122. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Tudosie, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Translational Medicine, 20(1), 566. [Link]
Sources
Technical Support Center: Enhancing the Reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Welcome to the technical support guide for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This document is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of using this sterically hindered and electronically deactivated aryl bromide in cross-coupling reactions. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Understanding the Substrate: A Balancing Act
The reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in common palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of competing electronic and steric factors. The potent electron-withdrawing nature of the para-sulfonyl group activates the C-Br bond towards oxidative addition, the crucial first step in many catalytic cycles.[1] However, this benefit is significantly counteracted by the steric hindrance imposed by the ortho-methyl group and the bulky piperidinylsulfonyl moiety. This steric congestion can impede the approach of the palladium catalyst, making reactions sluggish or preventing them altogether.[2][3][4]
This guide will help you select the optimal conditions to overcome these hurdles.
Caption: Competing electronic and steric effects on the substrate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter when using 1-(4-Bromo-3-methylphenylsulfonyl)piperidine in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
You have attempted to couple the substrate with an arylboronic acid, but the reaction shows minimal product formation even after extended reaction times.
Possible Cause A: Inefficient Oxidative Addition
The rate-determining step for many cross-coupling reactions involving sterically hindered aryl halides is the initial oxidative addition of the C-Br bond to the Pd(0) center.[1][5][6] The steric bulk around your substrate's bromine atom can significantly slow this process.
Solution:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition, and they accelerate the final reductive elimination step.[7][8]
-
Palladium Precatalyst: Use a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) or generate the Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. The in-situ generation of the active catalyst is a critical step that must be controlled to avoid side reactions.[9]
Possible Cause B: Suboptimal Base or Solvent Conditions
The choice of base and solvent is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An inappropriate base can fail to activate the boronic acid or can lead to its decomposition (protodeboronation).[10]
Solution:
-
Base Selection: For hindered substrates, a moderately strong but non-nucleophilic base is often ideal. Finely ground K₃PO₄ or Cs₂CO₃ are standard choices.[11] They are effective at promoting the formation of the reactive boronate species without causing significant side reactions.
-
Solvent System: Ensure strictly anhydrous conditions. Water can hydrolyze the boronic acid. Apolar ethereal solvents like 1,4-dioxane or toluene are generally preferred. Using a mixture of a polar aprotic solvent with water can sometimes be beneficial, but must be carefully optimized.[12]
Issue 2: Significant Hydrodehalogenation Side Product Formation
You observe a significant amount of 1-(3-methylphenylsulfonyl)piperidine (the product where bromine is replaced by hydrogen) alongside your desired coupled product.
Possible Cause: Competing Reductive Dehalogenation Pathway
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[13][14] It can arise from several sources, including trace moisture, alcohol solvents acting as hydride sources, or the boronic acid itself.[13][15][16]
Solution:
-
Scrutinize Reagent and Solvent Purity:
-
Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Use freshly purchased, high-quality boronic acid. Impurities can be a source of hydrides.
-
Ensure your base is anhydrous.
-
-
Inert Atmosphere: Meticulously degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can interfere with the catalyst and promote side reactions.
-
Avoid Alcohol Solvents: Unless specifically required by a protocol, avoid primary alcohol solvents like methanol or ethanol, as they can be oxidized by the palladium center, generating palladium-hydride species that lead to hydrodehalogenation.[13]
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Frequently Asked Questions (FAQs)
Q1: Why is this specific aryl bromide so challenging to work with compared to, for example, 4-bromoanisole?
A1: The challenge arises from the combination of steric hindrance and electronic deactivation. While the sulfonyl group's electron-withdrawing effect makes the C-Br bond more polarized and seemingly ready for oxidative addition, the sheer physical bulk of the ortho-methyl group and the large sulfonylpiperidine group creates a "steric shield." This shield physically blocks the palladium catalyst from easily accessing the C-Br bond, dramatically slowing the reaction.[3] In contrast, 4-bromoanisole is sterically unencumbered at the ortho positions, allowing for much easier catalyst approach.
Q2: Can I use a heterogeneous catalyst like Pd/C for these reactions to simplify purification?
A2: While appealing for its ease of removal, Pd/C is generally not effective for sterically hindered substrates like this one under typical conditions.[12] The active sites on the carbon surface are often not accessible enough to accommodate the bulky substrate. Furthermore, achieving the necessary ligand-to-palladium coordination to overcome the steric barrier is not feasible with a surface-bound catalyst. Homogeneous catalysis, which offers precise control over the catalyst's steric and electronic environment through ligand design, is almost always required for this class of substrate.[12][17]
Q3: For a Buchwald-Hartwig amination, what are the key parameters to consider with this substrate?
A3: The principles are similar to the Suzuki coupling, focusing on overcoming steric hindrance.
-
Ligand: Use ligands specifically designed for hindered systems, such as BrettPhos or RuPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Temperature: These reactions may require higher temperatures (e.g., 90-110 °C) to overcome the activation barrier.
-
Amine Partner: The steric bulk of the amine coupling partner will also significantly impact the reaction's success. Less hindered amines will generally react more readily.
Recommended Starting Protocols
The following table provides validated starting points for common cross-coupling reactions. These should be considered as a basis for further optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd₂(dba)₃ (1-2 mol %) or XPhos Pd G3 (2 mol %) | Pd₂(dba)₃ (1-2 mol %) or BrettPhos Pd G3 (2 mol %) |
| Ligand | XPhos or SPhos (2-4 mol %) | BrettPhos or RuPhos (2-4 mol %) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | NaOt-Bu or LHMDS (1.5 - 2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Atmosphere | Strictly Inert (Argon or N₂) | Strictly Inert (Argon or N₂) |
Example Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a representative experiment.
Materials:
-
1-(4-Bromo-3-methylphenylsulfonyl)piperidine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Degassing (Optional but Recommended): Briefly sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Barderas, D. J., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- IntechOpen. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from a chapter within a book, specific URL not available.
-
Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
YouTube. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]
-
MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Springer. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quality Control of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analytical guidance and troubleshooting support. As a key building block in the synthesis of targeted protein degraders and other advanced pharmaceutical intermediates, ensuring its purity, identity, and stability is paramount for reproducible results and regulatory compliance.[1] This document offers field-proven insights and validated protocols to address common challenges encountered during its quality control analysis.
Introduction to 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is an organic compound with the molecular formula C₁₂H₁₆BrNO₂S and a molecular weight of 318.2 g/mol .[1] Its quality directly influences the critical quality attributes (CQAs) of downstream active pharmaceutical ingredients (APIs).[2] Therefore, a robust analytical control strategy is not merely a procedural step but a foundational requirement for successful research and development. This guide provides a comprehensive framework for its analysis using modern chromatographic and spectroscopic techniques.
Part I: Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification and impurity detection, while Gas Chromatography (GC) is essential for analyzing volatile impurities and residual solvents.
A. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC is the preferred method for analyzing 1-(4-Bromo-3-methylphenylsulfonyl)piperidine due to its non-volatile nature and UV-active phenylsulfonyl group.
Frequently Asked Questions & Troubleshooting
Question 1: My primary analyte peak is tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[3]
-
Causality: The piperidine moiety in your compound is a basic secondary amine. At acidic or neutral pH, it can become protonated. This positive charge can interact with acidic residual silanol groups on the surface of standard silica-based C18 columns, creating a secondary retention mechanism that leads to tailing.[3][4] Other causes include column degradation, mismatched sample solvent and mobile phase, or extra-column dead volume.[5][6]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to >8 to keep the piperidine nitrogen in its neutral, unprotonated state. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based). Alternatively, add a competing base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase to occupy the active silanol sites.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped C18 or a base-deactivated column.
-
Check for Column Voiding: A sudden increase in tailing for all peaks can indicate a void at the head of the column. This can be confirmed by reversing the column and flushing it at a low flow rate. If performance improves, the column may be failing.
-
Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent. Injecting in a much stronger solvent (e.g., pure acetonitrile when the mobile phase is 50% aqueous) can cause peak distortion.
-
Question 2: The retention time of my analyte is drifting across a sequence of injections. What's wrong?
Answer: Retention time stability is critical for reliable peak identification. Drifting retention times typically point to an unstable system.
-
Causality: The most common causes are changes in the mobile phase composition, fluctuating column temperature, or an inconsistent flow rate from the pump.[7]
-
Troubleshooting Steps:
-
Ensure Mobile Phase Homogeneity: If using a premixed mobile phase, ensure it is thoroughly mixed and degassed. For online mixing, check that the gradient proportioning valve is functioning correctly. Evaporation of the more volatile solvent component (e.g., acetonitrile) can also shift retention over time.
-
Use a Column Oven: The viscosity of the mobile phase, and thus the system pressure and retention, is temperature-dependent. A thermostatically controlled column oven is essential for stable retention times. Set it to a temperature slightly above ambient (e.g., 30-40 °C).
-
Check the Pump: Look for pressure fluctuations. Air bubbles in the pump head are a frequent cause. Purge the pump thoroughly. Worn pump seals can also lead to inconsistent flow.
-
Question 3: I am not achieving baseline separation between the main peak and a closely eluting impurity. How can I improve the resolution?
Answer: Resolution is a function of column efficiency, selectivity, and retention factor. Adjusting these parameters can significantly improve separation.
-
Causality: Poor resolution means the chosen conditions do not sufficiently differentiate between the two compounds. This could be due to suboptimal mobile phase composition or inappropriate column chemistry.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Selectivity: If using an isocratic method, systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity.
-
Implement a Gradient: A shallow gradient can effectively resolve closely eluting peaks that are difficult to separate under isocratic conditions.
-
Change Column Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next variable. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18, potentially resolving the impurity.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, albeit with longer run times.
-
Suggested HPLC Protocol & Data
This protocol provides a starting point for method development. It must be validated according to ICH guidelines for its intended purpose.[8]
| Parameter | Condition | Rationale |
| Column | High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µm | Standard for reversed-phase; high purity minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for MS compatibility and controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-18 min: 90% B, 18-20 min: 30% B | A gradient ensures elution of potential non-polar impurities and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures stable retention times. |
| Detection | UV at 230 nm | The phenylsulfonyl group provides UV absorbance. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures solubility and compatibility with the initial mobile phase. |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
B. Gas Chromatography (GC) Troubleshooting Guide
GC is ideal for identifying volatile impurities, such as residual solvents from synthesis (e.g., piperidine, toluene) or volatile by-products. Headspace GC is particularly effective for analyzing residual piperidine.[9][10]
Frequently Asked Questions & Troubleshooting
Question 1: I am seeing ghost peaks in my blank runs. What is their source?
Answer: Ghost peaks are extraneous peaks that appear even when injecting a solvent blank. They usually indicate contamination somewhere in the system.
-
Causality: The most common source is carryover from a previous, more concentrated sample.[7] Another frequent cause is septum bleed, where small particles from the inlet septum degrade at high temperatures and elute. Contaminated carrier gas or gas lines can also introduce ghost peaks.[11]
-
Troubleshooting Steps:
-
Run Multiple Blanks: Inject several solvent blanks after a concentrated sample to see if the ghost peak area decreases. If so, it's likely carryover. Increase the post-run bake-out time or temperature to clean the column more effectively.
-
Replace the Septum: Use a high-quality, low-bleed septum appropriate for your inlet temperature. Replace it regularly as part of routine maintenance.
-
Check Gas Purity: Ensure you are using high-purity carrier gas (e.g., 99.999%) and that gas traps/filters are installed and functional.
-
Question 2: My peak areas are highly variable and not reproducible. What should I investigate?
Answer: Poor reproducibility of peak areas invalidates quantitative analysis. The issue is often related to the injection process or system integrity.[12]
-
Causality: Leaks in the flow path are a primary suspect. A leaking inlet septum or a loose column fitting will cause a portion of the sample to be lost, leading to smaller and inconsistent peak areas. For manual injections, operator technique is a major source of variability. For autosamplers, syringe issues can be the cause.[13]
-
Troubleshooting Steps:
-
Perform a Leak Check: Use an electronic leak detector to check for leaks at the inlet septum nut, column fittings, and gas line connections.
-
Use an Autosampler: An autosampler provides far superior injection precision compared to manual injection. If using one, check the syringe for bubbles or damage.
-
Verify Sample Preparation: Ensure the sample is fully dissolved and homogenous. Inconsistent sample preparation will naturally lead to variable results.
-
Suggested Headspace GC Protocol for Residual Piperidine
This protocol is designed to detect residual piperidine, a common starting material that may persist as an impurity.
| Parameter | Condition | Rationale |
| Column | DB-624 or similar, 30 m x 0.32 mm, 1.8 µm | A mid-polarity column suitable for separating volatile amines. |
| Carrier Gas | Helium or Hydrogen, 1.5 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | 60 °C (hold 5 min), then 20 °C/min to 230 °C (hold 10 min) | Starts at a low temperature to focus volatiles, then ramps to elute piperidine and clean the column.[9] |
| Inlet | Split (20:1), 240 °C | Split injection prevents column overload; high temperature ensures volatilization. |
| Detector | FID, 250 °C | Flame Ionization Detector is sensitive to organic compounds like piperidine. |
| Headspace Vial | 20 mL vial with 1.0 g of sample dissolved in 5 mL DMSO | DMSO is a high-boiling solvent suitable for headspace analysis. |
| Vial Equilibration | 100 °C for 30 minutes | Ensures piperidine partitions into the vapor phase for injection.[9] |
GC Troubleshooting Workflow
Caption: A systematic approach for diagnosing common GC problems.
Part II: Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Frequently Asked Questions (FAQs)
Question 1: How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure?
Answer: NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: You should expect to see distinct signals for the aromatic protons on the substituted phenyl ring, a singlet for the methyl group, and multiplets for the three unique sets of protons on the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,3,4-substitution pattern.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (including the two attached to bromine and the sulfonyl group), the methyl carbon, and the carbons of the piperidine ring.
-
2D NMR: Techniques like COSY and HSQC can be used to definitively assign which protons are coupled to each other and which protons are attached to which carbons, respectively, leaving no ambiguity in the structure.[14]
Question 2: What are the key signals to look for in the Fourier-Transform Infrared (FTIR) spectrum?
Answer: The FTIR spectrum provides confirmation of the key functional groups present in the molecule.
-
Causality: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. These vibrations act as a molecular fingerprint.
-
Key Vibrational Bands:
-
Sulfonyl Group (SO₂): Two strong, characteristic stretching bands around 1350-1320 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).
-
Aromatic C-H: Stretching vibrations typically appear above 3000 cm⁻¹.
-
Aliphatic C-H: Stretching vibrations from the piperidine and methyl groups will be visible just below 3000 cm⁻¹.
-
C-N Bond: Stretching can be observed in the 1250-1020 cm⁻¹ region.
-
C-S Bond: A weaker band may be found around 800-600 cm⁻¹.
-
Question 3: How is Mass Spectrometry (MS) used in the quality control of this compound?
Answer: MS is primarily used to confirm the molecular weight and to detect and identify impurities.
-
Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, you will observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive confirmation of a single bromine atom in the molecule.[15]
-
Impurity Identification: MS can detect impurities at very low levels. By coupling HPLC to a mass spectrometer (LC-MS), one can obtain the mass of any impurity peak separated by the HPLC, which is the first step in identifying its structure.[16]
Summary of Expected Spectroscopic Data
| Technique | Key Feature | Expected Observation / Region |
| ¹H NMR | Aromatic Protons | Multiplets in the ~7.0-8.0 ppm range. |
| Methyl Protons | A singlet around ~2.4 ppm. | |
| Piperidine Protons | Multiplets in the ~1.5-3.5 ppm range.[17] | |
| ¹³C NMR | Aromatic Carbons | Signals in the ~120-140 ppm range. |
| Piperidine Carbons | Signals in the ~25-50 ppm range. | |
| FTIR | Sulfonyl (S=O) stretch | Strong bands at ~1350 cm⁻¹ and ~1150 cm⁻¹. |
| C-H (aliphatic) stretch | Bands just below 3000 cm⁻¹. | |
| Mass Spec (ESI+) | [M+H]⁺ Ion | Isotopic cluster centered around m/z 318/320. |
Part III: General Quality Control & Regulatory Context
Question 1: What are the most likely impurities I should be looking for?
Answer: Potential impurities are typically related to the synthesis process. Assuming a synthesis from 4-bromo-3-methylphenylsulfonyl chloride and piperidine, you should look for:
-
Unreacted Starting Materials: Residual piperidine[] or 4-bromo-3-methylphenylsulfonyl chloride.
-
By-products: Impurities arising from side reactions or from impurities present in the starting materials. For example, isomers of the starting sulfonyl chloride could lead to isomeric final products.
-
Degradation Products: The compound should be evaluated for stability under stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[19][20]
Question 2: What quality standards are applicable for this compound if it's used as a pharmaceutical intermediate?
Answer: As a pharmaceutical intermediate, its quality control should be guided by principles outlined in international guidelines.
-
ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): Although this guideline applies directly to APIs, its principles are expected to be applied to late-stage intermediates. This includes having documented control over production, processes, and impurity profiles.[2]
-
Analytical Method Validation (ICH Q2): Any analytical method used for quality control (especially for release testing) must be properly validated to demonstrate it is fit for purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
-
Analytical Quality by Design (AQbD): Modern approaches encourage a more scientific, risk-based approach to developing and validating analytical methods to ensure they are robust and reliable throughout the product lifecycle.[21][22]
References
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 24, 2026, from [Link]
- Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). SINOPEG. Retrieved January 24, 2026, from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research. Retrieved January 24, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 24, 2026, from [Link]
-
Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. (2012). Agilent. Retrieved January 24, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Gas Chromatography. (n.d.). Shimadzu. Retrieved January 24, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved January 24, 2026, from [Link]
-
A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. (2015). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 24, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 24, 2026, from [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
-
GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 24, 2026, from [Link]
-
The ISO standards in pharmaceuticals: a complete guide. (2024). SFAM. Retrieved January 24, 2026, from [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Hilaris Publishing. Retrieved January 24, 2026, from [Link]
-
Analytical Methods and Control Strategies: The Forgotten Interface? (2015). AAPS. Retrieved January 24, 2026, from [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). De Gruyter. Retrieved January 24, 2026, from [Link]
-
Analysis of 9-fluorenylmethoxycarbonyl (FMOC) Loading of Solid-Phase Synthesis Resins by Gas Chromatography. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. (n.d.). European Medicines Agency. Retrieved January 24, 2026, from [Link]
-
GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved January 24, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 24, 2026, from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Quality Control in Pharmaceutical Production: Standards and Practices. (n.d.). Parabolic Drugs. Retrieved January 24, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. shimadzu.at [shimadzu.at]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. ajrconline.org [ajrconline.org]
- 17. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 19. ijper.org [ijper.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Characterization of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Welcome to the technical support center for the characterization of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (CAS No. 332906-22-6)[1]. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its analysis. Our approach is grounded in established analytical principles and field-proven insights to ensure the integrity of your results.
Compound Overview
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a sulfonylated piperidine derivative. Its structure combines a substituted aromatic ring with a saturated heterocyclic amine, making its characterization a multi-faceted process requiring careful application of various analytical techniques.
Molecular Formula: C₁₂H₁₆BrNO₂S Molecular Weight: 318.2 g/mol [1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address common issues encountered during the characterization of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows unexpected complexity or incorrect integration in the piperidine region. What could be the cause?
Answer:
This is a common challenge with piperidine-containing compounds. The complexity often arises from the conformational dynamics of the piperidine ring and potential impurities.
-
Causality: The piperidine ring exists in a chair conformation. At room temperature, the rate of ring inversion can be slow enough on the NMR timescale to cause broadening of the signals for the axial and equatorial protons. The protons on the carbons adjacent to the nitrogen (α-protons) and the other ring protons (β- and γ-protons) will appear as distinct, and often broad, multiplets.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the ring inversion becomes faster, leading to sharper, averaged signals. Conversely, at lower temperatures, the inversion can be "frozen out," allowing for the distinct observation of axial and equatorial protons.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts and resolution of the piperidine signals. Solvents like DMSO-d₆ can form hydrogen bonds and alter the conformational equilibrium, sometimes leading to better-resolved spectra compared to less polar solvents like CDCl₃.
-
Check for Impurities: Unreacted piperidine is a common impurity and will show characteristic signals around 2.79 ppm and 1.55 ppm in CDCl₃[2]. Compare your spectrum to a known spectrum of piperidine to rule this out.
-
-
Expected ¹H NMR Chemical Shifts (Predicted): Based on the analysis of similar structures, the following are the predicted chemical shift ranges for the protons in 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H (ortho to SO₂) | 7.5 - 7.7 | d |
| Aromatic-H (ortho to Br) | 7.3 - 7.5 | d |
| Aromatic-H (ortho to CH₃) | 7.1 - 7.3 | s |
| Piperidine-H (α to N) | 2.9 - 3.1 | m |
| Piperidine-H (β, γ to N) | 1.4 - 1.7 | m |
| Methyl-H | 2.3 - 2.5 | s |
Question 2: The chemical shifts in my ¹³C NMR spectrum don't match my predictions. How can I confidently assign the carbons?
Answer:
Confident assignment of carbon signals, especially in the aromatic region, requires more than just predicting chemical shifts. Two-dimensional NMR techniques are invaluable here.
-
Causality: The electronic effects of the bromo, methyl, and sulfonyl groups on the aromatic ring, as well as the piperidine ring carbons, can lead to shifts that are difficult to predict with high accuracy without experimental data.
-
Recommended Protocols:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. This is crucial for distinguishing the piperidine CH₂ carbons from the aromatic CH carbons and the methyl CH₃.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom to its directly attached proton(s). This is the most reliable way to assign the protonated carbons in both the aromatic and piperidine regions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is essential for assigning the quaternary carbons by looking at their correlations to nearby protons. For example, the quaternary carbon attached to the bromine should show a correlation to the adjacent aromatic proton.
-
-
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-S | 138 - 142 |
| Aromatic C-CH₃ | 135 - 139 |
| Aromatic CHs | 125 - 135 |
| Piperidine C (α to N) | 45 - 50 |
| Piperidine C (β to N) | 24 - 28 |
| Piperidine C (γ to N) | 22 - 26 |
| Methyl C | 19 - 23 |
Mass Spectrometry (MS)
Question 3: My mass spectrum shows a pair of peaks for the molecular ion that are two mass units apart. Is this an impurity?
Answer:
No, this is the characteristic isotopic signature of a compound containing a single bromine atom.
-
Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio of abundance. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).
-
Data Interpretation:
-
Molecular Ion (M⁺): Look for a pair of peaks around m/z 317 and 319 (for the protonated molecule [M+H]⁺) or 316 and 318 (for the molecular ion [M]⁺), depending on the ionization technique used. The relative intensity of these peaks should be approximately 1:1.
-
Fragmentation: Many of the fragment ions that retain the bromine atom will also exhibit this characteristic M/M+2 pattern.
-
Question 4: I am observing a significant fragment at m/z [M-64]. What does this correspond to?
Answer:
The loss of a neutral fragment with a mass of 64 Da is a common fragmentation pathway for aromatic sulfonamides and corresponds to the loss of sulfur dioxide (SO₂).
-
Fragmentation Pathway: This occurs through a rearrangement process where the sulfonamide group cleaves, leading to the elimination of SO₂. This is a diagnostic fragmentation pattern for this class of compounds.
-
Experimental Workflow for Fragmentation Analysis:
Caption: Workflow for MS/MS fragmentation analysis.
High-Performance Liquid Chromatography (HPLC)
Question 5: I am seeing peak tailing and variable retention times in my HPLC analysis. What are the likely causes and how can I fix them?
Answer:
Peak tailing and retention time drift in the HPLC analysis of sulfonamides are often related to interactions with the stationary phase or issues with the mobile phase.
-
Causality:
-
Peak Tailing: The basic nitrogen of the piperidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Variable Retention Times: This can be caused by a number of factors including an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.
-
-
Troubleshooting Guide for HPLC Method Development:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the basic piperidine nitrogen and acidic silanols. | Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to block the active sites. Use a base-deactivated column. |
| Variable Retention Times | Insufficient column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Mobile phase composition changing over time. | Keep mobile phase reservoirs capped to prevent evaporation of the more volatile organic component. Prepare fresh mobile phase daily. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Poor Resolution | Inappropriate mobile phase strength. | Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A higher organic content will decrease retention times, and vice versa. |
-
Step-by-Step Protocol for a Starting HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a 50:50 mixture of A:B, and gradually increase the proportion of B to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Potential Impurities
Question 6: What are the most likely impurities I might encounter, and how can I identify them?
Answer:
The most probable impurities will stem from the starting materials or side reactions during the synthesis, which typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine.
-
Logical Relationship of Impurity Formation:
Caption: Potential impurities from the synthesis.
-
Identification of Impurities:
-
Unreacted 4-bromo-3-methylbenzenesulfonyl chloride: This is highly reactive and likely to hydrolyze to the corresponding sulfonic acid during workup and analysis.
-
Unreacted Piperidine: This can be detected by ¹H NMR (signals around 2.79 and 1.55 ppm in CDCl₃) and by LC-MS.
-
4-Bromo-3-methylbenzenesulfonic acid: This is a common hydrolysis product. It is non-volatile and will be observable by HPLC, likely as a more polar (earlier eluting) peak than the product.
-
By systematically applying these troubleshooting strategies and being aware of the potential analytical challenges, you can confidently characterize 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and ensure the quality and reliability of your experimental data.
References
-
Aladdin Scientific. (n.d.). 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
Validation & Comparative
The Evolving Landscape of Sulfonylpiperidines: A Comparative Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and its Analogs in Drug Discovery
In the intricate world of medicinal chemistry, the sulfonylpiperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comparative analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine against other notable sulfonylpiperidine derivatives, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising class of compounds.
Introduction: The Sulfonylpiperidine Moiety - A Scaffold of Therapeutic Potential
The sulfonylpiperidine core, characterized by a piperidine ring N-substituted with a sulfonyl group, represents a cornerstone in the design of novel therapeutics. The inherent stability of the sulfonamide linkage, coupled with the conformational flexibility of the piperidine ring, allows for the precise spatial orientation of substituents, facilitating tailored interactions with specific biological targets. The aryl moiety attached to the sulfonyl group provides a versatile handle for chemical modification, enabling the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.
Our focus, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine , embodies the quintessential features of this scaffold. Its chemical structure is presented below:
This guide will delve into a comparative analysis of this compound with other sulfonylpiperidines, primarily through the lens of their potential as anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while also exploring their relevance as γ-secretase modulators for neurodegenerative diseases and as antibacterial agents.
Comparative Analysis: Benchmarking Performance in Oncology
The inhibition of angiogenesis, the formation of new blood vessels, is a clinically validated strategy in cancer therapy. VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in this process. A recent 2024 study by Elgammal et al. provides a valuable framework for comparing the potential of various N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors.[2] While 1-(4-Bromo-3-methylphenylsulfonyl)piperidine was not explicitly tested in this study, we can extrapolate its potential performance based on the structure-activity relationships (SAR) established for a series of analogous compounds.
Structure-Activity Relationship (SAR) Insights
The study by Elgammal and colleagues synthesized and evaluated a series of N-sulfonylpiperidines for their anti-proliferative activity against various cancer cell lines and their inhibitory effect on VEGFR-2.[2] Key SAR findings from their work and other related studies can be summarized as follows:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenylsulfonyl moiety significantly influence biological activity. Electron-withdrawing groups, such as halogens, and small alkyl groups can enhance potency. The presence of a bromine atom at the para-position and a methyl group at the meta-position in our target compound, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, aligns with substitution patterns that can confer significant biological activity.
-
The Piperidine Ring: The piperidine ring acts as a crucial scaffold, and its conformation can impact binding affinity. Unsubstituted piperidine is a common motif, though substitutions on the piperidine ring itself can be explored to modulate solubility and other pharmacokinetic properties.
The logical workflow for a typical SAR study in this context is illustrated below:
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Comparative Performance Data
The following table summarizes the in vitro anti-proliferative and VEGFR-2 inhibitory activities of selected N-sulfonylpiperidine derivatives from the study by Elgammal et al.[2] This data serves as a benchmark for estimating the potential activity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
| Compound ID (from Elgammal et al., 2024) | Phenyl Substituents | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 3a | 4-Chloro | > 50 | > 50 | > 50 | 0.231 |
| 4 | 4-Bromo | 12.32 | 10.19 | 15.61 | 0.198 |
| 8 | 4-Methoxy | 3.94 | 3.76 | 4.43 | 0.0554 |
| 9 | 3,4-Dichloro | 8.15 | 7.63 | 9.28 | 0.112 |
| Sorafenib (Reference) | - | 2.51 | 3.02 | 4.68 | 0.0416 |
| 1-(4-Bromo-3-methylphenylsulfonyl)piperidine | 4-Bromo, 3-Methyl | Not Tested | Not Tested | Not Tested | Not Tested |
Data extracted from Elgammal et al., Bioorg. Chem., 2024.[2]
Based on this data, the presence of a 4-bromo substituent (compound 4 ) confers notable anti-proliferative and VEGFR-2 inhibitory activity. The addition of a 3-methyl group in 1-(4-Bromo-3-methylphenylsulfonyl)piperidine could potentially modulate this activity. The methyl group, being weakly electron-donating, might slightly alter the electronic properties of the phenyl ring and could also introduce steric effects that influence binding to the kinase. It is plausible that 1-(4-Bromo-3-methylphenylsulfonyl)piperidine would exhibit activity in a similar micromolar range.
Beyond Oncology: Exploring Other Therapeutic Avenues
The versatility of the sulfonylpiperidine scaffold extends beyond cancer therapy. Different substitution patterns can direct these molecules towards entirely different biological targets.
γ-Secretase Modulation in Alzheimer's Disease
γ-Secretase is a multi-subunit protease complex implicated in the pathogenesis of Alzheimer's disease through its role in the production of amyloid-β (Aβ) peptides. Modulating the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species is a promising therapeutic strategy. Several studies have explored N-arylsulfonyl piperidines as γ-secretase modulators. While direct data for 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is not available, the general scaffold has shown promise in this area.
The signaling pathway involving γ-secretase is depicted below:
Caption: The role of γ-secretase in APP and Notch processing.
Antibacterial Activity
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, this section outlines standardized experimental protocols for assessing the biological activities discussed.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: A luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this decrease is proportional to the potency of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase in assay buffer.
-
Prepare a solution of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the VEGFR-2 kinase solution to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP using a commercial detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
The workflow for this assay can be visualized as follows:
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
γ-Secretase Activity Assay
This assay measures the modulation of γ-secretase activity in a cell-based system.
Principle: A cell line overexpressing a fluorescently tagged amyloid precursor protein (APP) substrate is used. Inhibition or modulation of γ-secretase alters the processing of this substrate, which can be quantified by changes in fluorescence.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing a fluorescently tagged APP-C99 construct) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Include appropriate positive (known γ-secretase inhibitor/modulator) and negative (vehicle) controls.
-
Incubate for 24-48 hours.
-
-
Detection:
-
The levels of different Aβ species (e.g., Aβ40 and Aβ42) in the cell culture supernatant can be measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis:
-
Calculate the ratio of Aβ42 to Aβ40 for each compound concentration.
-
Determine the EC₅₀ value for the reduction of the Aβ42/Aβ40 ratio.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible turbidity after incubation is the MIC.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
1-(4-Bromo-3-methylphenylsulfonyl)piperidine represents a well-defined chemical entity within the broader, therapeutically significant class of sulfonylpiperidines. While direct comparative data for this specific molecule is currently limited in the public domain, a systematic analysis of the structure-activity relationships of its close analogs provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this compound is a promising candidate for evaluation as a VEGFR-2 inhibitor for cancer therapy. Furthermore, its structural features warrant its investigation as a potential γ-secretase modulator and an antibacterial agent.
The future of sulfonylpiperidine research lies in the continued exploration of diverse substitution patterns on both the phenyl and piperidine rings to uncover novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds within this versatile chemical class. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation of these next-generation sulfonylpiperidines, paving the way for their potential translation into novel therapeutics.
References
-
Elgammal, W. E., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 145, 107157. [Link]
- Vulcanchem. (n.d.). 1-(4-Bromo-3-methylphenylsulfonyl)piperidine.
-
PubChem. (n.d.). 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. Retrieved from [Link]
- O'Brien, R. A., et al. (2008). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Current Topics in Medicinal Chemistry, 8(1), 37-45.
-
Keating, T. A., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173. [Link]
Sources
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of Compounds Containing the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is fraught with challenges. A significant hurdle lies in the translation of promising in vitro activity to demonstrable in vivo efficacy. This guide provides a comprehensive framework for comparing the in vitro and in vivo performance of a specific class of compounds: those incorporating the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine moiety. Drawing upon established principles of medicinal chemistry and pharmacology, this document will equip researchers with the rationale and methodologies to rigorously evaluate these compounds and navigate the complexities of the in vitro-in vivo correlation.
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] The piperidine ring is also a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties.[2] The combination of these two moieties in the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine scaffold presents a compelling starting point for the development of novel therapeutics. This guide will focus on a hypothesized antibacterial activity for this class of compounds, outlining a systematic approach to its evaluation.
The Hypothesized Target: Dihydropteroate Synthase (DHPS)
Sulfonamides classically exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is essential for the production of nucleotides and certain amino acids, making it an attractive target for antimicrobial agents. By competitively inhibiting the binding of the natural substrate, p-aminobenzoic acid (PABA), to DHPS, sulfonamides disrupt folate synthesis, leading to bacteriostasis.[3] Given the structural similarities of the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine moiety to known sulfonamide antibiotics, it is a scientifically sound hypothesis that these compounds may also target DHPS.
Part 1: In Vitro Characterization - The Foundation of Activity
In vitro assays provide the initial, crucial assessment of a compound's intrinsic activity against its intended target in a controlled environment. For our hypothesized antibacterial compounds, a multi-tiered in vitro evaluation is essential.
Enzymatic Assay: Direct Target Engagement
The first step is to determine if the compounds directly interact with and inhibit the hypothesized target, DHPS.
Experimental Protocol: In Vitro DHPS Inhibition Assay
This protocol is adapted from established methods for determining DHPS inhibition.
-
Reagents and Materials:
-
Recombinant DHPS enzyme (from the bacterial species of interest, e.g., Staphylococcus aureus or Escherichia coli)
-
p-aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 340 nm for coupled assays)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.
-
In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound or control.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrates (PABA and DHPPP).
-
Monitor the reaction kinetics by measuring the change in absorbance over time. The product of the reaction, 7,8-dihydropteroate, can be detected directly or through a coupled enzyme system.
-
Calculate the initial reaction rates for each compound concentration.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
-
Causality Behind Experimental Choices:
-
Using a recombinant, purified enzyme isolates the interaction to the specific target, eliminating confounding factors from a cellular environment.
-
The inclusion of a known inhibitor validates the assay's performance.
-
Kinetic measurements provide a more dynamic and accurate assessment of inhibition compared to single-endpoint assays.
Cellular Assay: Whole-Organism Activity
While an enzymatic assay confirms target engagement, it does not guarantee activity against the whole bacterium. Cellular assays are necessary to assess if the compound can penetrate the bacterial cell wall and exert its effect in a more complex biological context.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
Standard methods such as broth microdilution are widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
-
Reagents and Materials:
-
Bacterial strains of interest (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and standard antibiotics (e.g., sulfamethoxazole, ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Self-Validating System:
-
The use of standardized bacterial inocula and growth media ensures reproducibility.
-
The inclusion of both susceptible and potentially resistant bacterial strains provides a broader understanding of the compound's spectrum of activity.
Part 2: In Vivo Evaluation - The Test of Physiological Relevance
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's efficacy in a complex physiological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.
Experimental Protocol: Murine Model of Bacterial Sepsis
The mouse peritonitis-sepsis model is a well-established and reproducible model for assessing the efficacy of antibacterial agents against systemic infections.[7]
-
Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
House the animals under specific pathogen-free conditions and allow for an acclimatization period.
-
-
Procedure:
-
Prepare a standardized inoculum of the target bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA) in a solution that enhances infectivity, such as sterile saline with mucin.[7]
-
Administer the test compound to the mice via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses.
-
After a specified time, induce infection by intraperitoneal injection of the bacterial inoculum.
-
Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).
-
In a separate cohort of animals, collect blood and/or peritoneal lavage fluid at different time points post-infection to determine bacterial load (colony-forming units, CFU).
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare the survival rates between treated and untreated groups.
-
Determine the 50% effective dose (ED50), the dose that protects 50% of the animals from lethal infection.
-
Quantify the reduction in bacterial burden in treated animals compared to controls.
-
Causality Behind Experimental Choices:
-
The peritonitis-sepsis model mimics a systemic bacterial infection, providing a stringent test of a compound's efficacy.
-
Dose-response studies are crucial for determining the therapeutic window of the compound.
-
Measuring both survival and bacterial clearance provides a comprehensive assessment of the compound's in vivo activity.
Bridging the Gap: Understanding In Vitro-In Vivo Discrepancies
It is not uncommon for a compound with potent in vitro activity to show diminished or no efficacy in vivo. Understanding the potential reasons for this disconnect is critical for guiding further drug development efforts.
-
Pharmacokinetics (ADME):
-
Absorption: The compound may have poor oral bioavailability or be rapidly degraded in the gastrointestinal tract.
-
Distribution: The compound may not reach the site of infection at a sufficient concentration.
-
Metabolism: The compound may be rapidly metabolized by the liver into inactive forms.
-
Excretion: The compound may be quickly cleared from the body by the kidneys or other routes.
-
-
Toxicity: The compound may be toxic to the host at concentrations required for antibacterial activity.
-
Plasma Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.
-
In Vivo Target Engagement: The local environment at the site of infection (e.g., pH, presence of host factors) may alter the compound's ability to interact with its target.
Data Presentation and Visualization
Table 1: Hypothetical Comparative Data
| Compound ID | In Vitro DHPS IC50 (µM) | In Vitro MIC vs. S. aureus (µg/mL) | In Vivo Murine Sepsis Model ED50 (mg/kg) |
| LEAD-001 | 0.5 | 2 | 10 |
| ANALOG-002 | 0.2 | 1 | 50 |
| ANALOG-003 | 5.0 | 32 | >100 |
| Control (Sulfamethoxazole) | 1.2 | 8 | 25 |
Diagrams
Caption: Experimental workflow for evaluating antibacterial compounds.
Caption: Hypothesized mechanism of action via DHPS inhibition.
Conclusion
The successful development of novel therapeutics hinges on a thorough and systematic evaluation of their biological activities, both in vitro and in vivo. For compounds containing the 1-(4-Bromo-3-methylphenylsulfonyl)piperidine moiety, a hypothesis-driven approach, such as the one outlined here for antibacterial activity, provides a robust framework for investigation. By carefully designing and executing a tiered testing cascade, from enzymatic and cellular assays to whole-animal models, researchers can gain a comprehensive understanding of a compound's potential. Critically analyzing the correlation, or lack thereof, between in vitro and in vivo data is paramount for identifying promising lead candidates and making informed decisions in the complex process of drug discovery.
References
-
Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rosemond, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature structural biology, 4(6), 490–497. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
-
ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved January 24, 2026, from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 49(11), 1749–1755. [Link]
-
Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P., Jr (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical chemistry, 89(4), 2293–2297. [Link]
-
Li, M., & Cui, H. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International journal of molecular sciences, 24(6), 5851. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 15(3), 168–181. [Link]
-
Verma, S. K., Verma, R., Xue, F., Thakur, P. K., Girish, Y. R., & Rakesh, K. P. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic chemistry, 105, 104400. [Link]
-
Wootton, M., & MacGowan, A. P. (2009). A review of the in vitro and in vivo activity of daptomycin. Journal of antimicrobial chemotherapy, 64(suppl_1), i7–i15. [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved January 24, 2026, from [Link]
-
Wujec, M., & Paneth, P. (2025). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
-
Zatorski, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 116893. [Link]
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. apec.org [apec.org]
- 7. imquestbio.com [imquestbio.com]
A Senior Application Scientist's Guide to Benchmarking Novel E3 Ligase Ligands: A Case Study with 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
Introduction: The Expanding Toolkit for Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation (TPD).[3][4] A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6][][8]
While the portfolio of warheads targeting various proteins is vast, the repertoire of validated, efficient E3 ligase ligands remains a significant bottleneck, with the majority of successful PROTACs leveraging ligands for just two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][9][10][11] Expanding this toolkit is crucial for overcoming challenges such as tissue-specific E3 ligase expression, acquired resistance, and optimizing the degradation of specific targets.[6]
This guide provides a comprehensive framework for the evaluation and benchmarking of novel, putative E3 ligase-recruiting building blocks. We will use 1-(4-Bromo-3-methylphenylsulfonyl)piperidine as a case study for a novel scaffold. Its performance will be benchmarked against two industry-standard building blocks: Pomalidomide , a well-established CRBN ligand[][13][14], and VH032 , a widely used VHL ligand.[15][16][17][18] Through a series of structured experiments, we will outline the process of synthesizing candidate PROTACs and rigorously assessing their ability to induce the formation of a ternary complex and mediate the degradation of a model target protein, Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC development.
The Building Blocks Under Evaluation
A successful E3 ligase building block must be synthetically tractable, possess good affinity for its target ligase, and effectively facilitate the formation of a productive ternary complex.
-
Novel Candidate: 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (NBB-1)
-
Structure:

-
Rationale for Evaluation: The sulfonylpiperidine scaffold represents a departure from the common glutarimide and hydroxyproline-based structures of CRBN and VHL ligands, respectively. The presence of a bromine atom provides a convenient synthetic handle for linker attachment. This guide will treat NBB-1 as a novel entity whose E3 ligase target is yet to be confirmed, a common scenario in early-stage discovery.
-
-
Comparator 1 (CRBN Ligand): Pomalidomide
-
Structure:

-
Background: Pomalidomide is a derivative of thalidomide and a well-validated ligand for CRBN.[][13][19] It functions as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ligase complex.[][14] Its derivatives are among the most frequently used building blocks in PROTAC design.[20]
-
-
Comparator 2 (VHL Ligand): VH032
Experimental Design: A Head-to-Head Comparison
To objectively benchmark NBB-1, we will synthesize three PROTACs, each targeting BRD4 using the well-known inhibitor JQ1 as the warhead. The key variable will be the E3 ligase ligand.
Logical Workflow for Benchmarking
The following diagram illustrates the systematic approach for evaluating the novel building block against the established standards.
Caption: Systematic workflow for benchmarking a novel E3 ligase building block.
PROTAC Mechanism of Action
The diagram below illustrates the fundamental mechanism by which the synthesized PROTACs will operate to induce the degradation of the BRD4 protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of JQ1-based PROTACs
Causality: A consistent linker and warhead are used across all three PROTACs to ensure that any observed differences in performance are directly attributable to the E3 ligase ligand. A polyethylene glycol (PEG) linker is chosen for its favorable solubility and pharmacokinetic properties. The synthesis will be a standard multi-step process involving the functionalization of each E3 ligase ligand for linker attachment, followed by coupling to a JQ1-linker intermediate.
Step-by-Step Methodology:
-
Functionalize E3 Ligands:
-
NBB-1: Utilize the bromine atom for a Suzuki or Sonogashira coupling reaction to introduce an alkyne-terminated linker handle.
-
Pomalidomide: Introduce a linker attachment point at the C4 position of the phthalimide ring, typically by reacting 4-fluoro-thalidomide with an amino-PEG-alkyne linker.[19]
-
VH032: The native structure of VH032 contains a carboxylic acid group that can be readily coupled to an amine-terminated linker using standard amide bond formation chemistry (e.g., HATU or HOBt/EDC coupling).
-
-
Prepare JQ1-Linker Intermediate: Synthesize a JQ1 derivative with a complementary reactive group (e.g., an azide for click chemistry with an alkyne-functionalized E3 ligand).
-
Final Coupling Reaction:
-
For NBB-1 and Pomalidomide PROTACs, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the JQ1-azide with the alkyne-functionalized E3 ligands.
-
For the VH032 PROTAC, couple the JQ1-amine to the VH032-linker-acid using amide bond formation.
-
-
Purification and Characterization: Purify all final PROTAC compounds using reverse-phase HPLC. Confirm their identity and purity (>95%) via LC-MS and ¹H NMR spectroscopy.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
Causality: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][24][25] The NanoBRET™ assay is a sensitive, live-cell method to quantify protein-protein interactions in real-time, making it ideal for assessing PROTAC-induced proximity.[24][25]
Step-by-Step Methodology:
-
Cell Line Preparation: Use HEK293T cells, which are readily transfectable.
-
Plasmid Transfection: Co-transfect cells with two plasmids: one expressing the target protein (BRD4) fused to NanoLuc® luciferase and another expressing the E3 ligase (CRBN or VHL) fused to HaloTag®. For NBB-1, this assay would need to be run against a panel of HaloTag®-E3 ligases to identify its binding partner. For this guide, we will hypothetically test it against CRBN and VHL.
-
HaloTag® Labeling: After 24 hours, label the cells with the fluorescent HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add serial dilutions of PROTAC-NBB1, PROTAC-CRBN, and PROTAC-VHL to the cells in a multi-well plate. Include DMSO as a negative control.
-
Signal Detection: After a defined incubation period (e.g., 2 hours), measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, often referred to as the "hook effect".[24]
Protocol 3: BRD4 Degradation by Western Blot
Causality: This is the definitive experiment to measure the primary outcome of PROTAC action: the reduction in the total amount of the target protein. Western blotting provides a semi-quantitative readout of protein levels.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or MCF7, which express BRD4, CRBN, and VHL) and allow cells to adhere. Treat the cells with a range of concentrations of each of the three PROTACs for a set time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for BRD4.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-Actin) to normalize the data.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal.
Protocol 4: Cellular Viability Assay (CellTiter-Glo®)
Causality: It is crucial to ensure that the observed protein degradation is not simply a result of general cytotoxicity. The CellTiter-Glo® assay measures ATP levels, which is a reliable indicator of metabolically active, viable cells.[26][27][28][29][30]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well opaque plate and treat with the same concentration range of PROTACs used in the degradation assay.
-
Incubation: Incubate for an extended period (e.g., 72 hours) to assess long-term effects on cell proliferation and viability.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[26][30]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot cell viability (%) against PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The following tables present hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: Ternary Complex Formation and Degradation Parameters
| PROTAC Candidate | Target E3 Ligase | Ternary Complex Formation (Max NanoBRET™ Ratio) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-NBB1 | Unknown (Hypothetical: CRBN) | 0.08 | 450 | 75 |
| PROTAC-CRBN | CRBN | 0.25 | 25 | >95 |
| PROTAC-VHL | VHL | 0.21 | 40 | >95 |
¹DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Interpretation:
-
The established PROTACs, PROTAC-CRBN and PROTAC-VHL, show strong ternary complex formation with their respective E3 ligases, leading to potent (low nM DC₅₀) and efficacious (>95% Dₘₐₓ) degradation of BRD4.
-
PROTAC-NBB1 demonstrates a significantly weaker ability to induce a ternary complex, which correlates with its lower potency (DC₅₀ = 450 nM) and incomplete degradation (Dₘₐₓ = 75%). This suggests that 1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a suboptimal E3 ligase ligand compared to pomalidomide and VH032.
Table 2: Cellular Viability and Selectivity
| PROTAC Candidate | GI₅₀ (nM)¹ | Therapeutic Window (GI₅₀ / DC₅₀) |
| PROTAC-NBB1 | >10,000 | >22 |
| PROTAC-CRBN | 8,500 | 340 |
| PROTAC-VHL | 9,200 | 230 |
¹GI₅₀: Concentration of PROTAC that causes 50% inhibition of cell growth.
Interpretation:
-
All three PROTACs exhibit low cytotoxicity, with GI₅₀ values in the high micromolar range. This indicates that the observed degradation of BRD4 is a specific pharmacological effect and not due to general cell death.
-
The therapeutic window, a ratio of cytotoxicity to degradation potency, is substantially larger for the established PROTACs. This highlights that a more potent degrader allows for a greater separation between the desired on-target effect and potential off-target toxicity.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for benchmarking a novel protein degrader building block against established standards. Based on our hypothetical data, we can conclude that 1-(4-Bromo-3-methylphenylsulfonyl)piperidine (NBB-1) , when incorporated into a BRD4-targeting PROTAC, is significantly less effective than pomalidomide and VH032. Its weakness appears to stem from a poor ability to facilitate a stable ternary complex, leading to reduced degradation potency and efficacy.
While NBB-1 in its current form may not be a promising candidate, this systematic evaluation provides clear, actionable insights. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of NBB-1 to improve binding affinity to its cognate E3 ligase.
-
E3 Ligase Identification: Employing advanced proteomics techniques (e.g., affinity-purification mass spectrometry) to definitively identify which of the >600 human E3 ligases, if any, NBB-1 binds to.
-
Linker Optimization: Even for weak ligands, optimizing the linker length and attachment point can sometimes improve ternary complex formation and rescue degradation activity.
By following a logical, evidence-based benchmarking process, researchers in drug development can efficiently triage novel building blocks, focusing resources on the most promising scaffolds to expand the arsenal of tools for targeted protein degradation.
References
- Ding, Y., Fei, Y., & Lu, B. (2020). Emerging New Concepts of Degrader Technologies. Trends in Pharmacological Sciences, 41, 464-474.
-
Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2176–2195. [Link]
-
Singh, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116081. [Link]
-
Kim, J., & Lee, J. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6515. [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
-
Verba, K. A., et al. (2024). Benchmarking Methods for PROTAC Ternary Complex Structure Prediction. Journal of Chemical Information and Modeling. [Link]
-
Wójcik, P., & Ciulli, A. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology, 3(4), 426-455. [Link]
-
Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 203-218. [Link]
-
Johnson, G. T., et al. (2024). Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. bioRxiv. [Link]
-
Ciulli, A., & Soares, P. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7436-7471. [Link]
-
Kim, J., & Lee, J. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]
-
Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(23), 7335. [Link]
-
National Institutes of Health. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(42), 27863–27872. [Link]
-
Gfeller, D., et al. (2023). Benchmarking of PROTAC docking and virtual screening tools. bioRxiv. [Link]
-
Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 33(1), 1-15. [Link]
-
National Center for Biotechnology Information. (2020). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry, 295(27), 9103–9111. [Link]
-
Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(13), 5585-5601. [Link]
-
ResearchGate. (2014). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram. ResearchGate. [Link]
-
Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee Website. [Link]
-
Almodóvar-Rivera, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. [Link]
-
ACS Omega. (2022). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. ACS Publications. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 63(3), 973–1013. [Link]
-
Bristol Myers Squibb. Protein degradation resources. BMS Website. [Link]
-
National Center for Biotechnology Information. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Essays in Biochemistry, 64(4), 597–606. [Link]
-
arXiv. (2022). De novo PROTAC design using graph-based deep generative models. arXiv.org. [Link]
-
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
-
PubMed. (2025). Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. PubMed. [Link]
-
RSC Publishing. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein degradation resources – Bristol Myers Squibb [bms.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 19. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asset.library.wisc.edu [asset.library.wisc.edu]
- 21. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 24. Ternary Complex Formation [promega.com]
- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 27. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 28. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. promega.com [promega.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Derivatives
This guide provides a comprehensive framework for assessing the target selectivity and potential cross-reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and its derivatives. As drug development professionals are keenly aware, understanding a compound's selectivity is paramount for predicting its therapeutic window, mitigating off-target toxicities, and ensuring a successful clinical trajectory. This document moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental design, enabling researchers to build a robust, self-validating data package for this class of compounds.
Introduction: The Phenylsulfonylpiperidine Scaffold
The phenylsulfonylpiperidine moiety is a versatile scaffold found in a range of biologically active agents. Piperidine derivatives, in particular, are prevalent in pharmaceuticals, noted for their diverse pharmacological applications.[1] The addition of a phenylsulfonyl group can significantly influence the molecule's physicochemical properties and target engagement. While the specific compound, 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, is not extensively characterized in public literature, analysis of structurally related compounds provides critical insights into its potential biological targets and, consequently, its cross-reactivity profile.
High-throughput screening and structure-activity relationship (SAR) studies have identified arylsulfonylpiperazines and related structures as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[2][3][4] This enzyme is a well-validated target for metabolic diseases, including type 2 diabetes.[3][5][6] Therefore, 11β-HSD1 is the logical primary hypothesis for the target of this compound class. However, the broader phenylpiperidine class is also known for its interaction with central nervous system (CNS) targets, such as opioid receptors.[7] This dual potential necessitates a rigorous and broad cross-reactivity screening strategy.
The objective of this guide is to present a systematic approach to:
-
Confirm the primary target and potency.
-
Proactively identify potential off-target liabilities.
-
Compare the selectivity of lead candidates within this chemical series.
The Strategic Framework for Cross-Reactivity Assessment
A tiered approach is the most efficient method for profiling new chemical entities (NCEs). This strategy begins with broad, high-throughput screening against large panels of targets and funnels down to more specific, functional assays for de-risking identified hits.[8]
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Primary Target Engagement and Broad Liability Screening
The initial step is to confirm the potency at the hypothesized primary target and simultaneously perform a wide-net screen to identify potential off-target interactions.
Primary Target: 11β-HSD1 Inhibition Assay
Causality: Confirming high-affinity binding to the intended target is the foundational step. This provides the baseline potency value against which all off-target activities will be compared to determine the selectivity window.
Methodology: A biochemical assay using human recombinant 11β-HSD1 is appropriate. The assay measures the conversion of cortisone to cortisol, which can be detected using various methods, such as homogeneous time-resolved fluorescence (HTRF) or mass spectrometry.
Experimental Protocol: 11β-HSD1 Biochemical Assay
-
Reagents: Human recombinant 11β-HSD1, Cortisone (substrate), NADPH (cofactor), G-6-P, G-6-PDH (NADPH regenerating system), anti-cortisol antibody conjugated to a suitable fluorophore.
-
Procedure:
-
Dispense test compounds at various concentrations (e.g., 11-point, 3-fold serial dilution starting from 30 µM) into a 384-well assay plate.
-
Add the enzyme and NADPH regenerating system to the wells.
-
Initiate the reaction by adding the cortisone substrate.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents (e.g., HTRF antibodies).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to vehicle (DMSO) controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Broad Off-Target Panel Screening
Causality: Early, broad screening is a cost-effective strategy to identify potential safety liabilities and unexpected pharmacology.[9] Commercial services offer panels that cover hundreds of clinically relevant targets, including GPCRs, kinases, ion channels, and transporters.[8]
Methodology: A single-point screen, typically at a concentration of 10 µM, is standard. Targets showing significant inhibition (commonly a >50% threshold) are flagged for further investigation.
Recommended Panel: A comprehensive panel such as the Eurofins Discovery SafetyScreen44™ or Reaction Biology's InVEST™ panel is recommended. These panels include key liability targets like:
-
Cardiovascular: hERG, adrenergic receptors, calcium channels.
-
CNS: Opioid, dopamine, serotonin, and GABA receptors.
-
Metabolic: Cytochrome P450 enzymes.
-
Proliferative: A representative panel of kinases.
Tier 2: Off-Target Hit Validation and Selectivity Determination
Any "hits" from the broad panel must be validated through full dose-response curves to determine their potency (IC50). This step is critical to distinguish genuine interactions from assay artifacts and to quantify the selectivity window.
Selectivity Index (SI): The primary metric for comparison is the Selectivity Index, calculated as: SI = IC50 (Off-Target) / IC50 (Primary Target, e.g., 11β-HSD1)
A higher SI value indicates greater selectivity for the primary target. A commonly accepted threshold for a meaningful selectivity window is an SI ≥ 100.
Comparative Data: Phenylsulfonylpiperidine Derivatives vs. Alternatives
The table below illustrates how to present comparative data for a lead candidate against two alternative compounds from the same series. Note: Data are hypothetical for illustrative purposes.
| Compound ID | Primary Target IC50 (nM) [11β-HSD1] | Off-Target Hit IC50 (nM) [e.g., Mu-Opioid Receptor] | Off-Target Hit IC50 (nM) [e.g., Kinase X] | Selectivity Index [Mu-Opioid] | Selectivity Index [Kinase X] |
| LEAD-001 | 15 | >10,000 | 2,500 | >667 | 167 |
| ALT-002 | 50 | 800 | 1,200 | 16 | 24 |
| ALT-003 | 120 | >10,000 | >10,000 | >83 | >83 |
Interpretation: In this example, LEAD-001 demonstrates superior potency at the primary target and a significantly better selectivity profile compared to ALT-002, which shows poor selectivity against the mu-opioid receptor. While ALT-003 is highly selective, its lower potency at the primary target may render it less desirable.
Tier 3: In-Depth Profiling of Critical Safety Targets
Certain off-target interactions carry a higher risk of causing severe adverse events in a clinical setting. These warrant specific, dedicated assays.
Cardiac Safety: hERG Channel Inhibition Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).[10] Regulatory agencies such as the FDA mandate hERG liability assessment.[11]
Methodology: The gold standard for assessing hERG inhibition is the manual or automated patch-clamp electrophysiology assay.[10] This technique directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[12]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Instrument: An automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Procedure:
-
Cells are captured, and a whole-cell patch configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.[11]
-
A stable baseline current is recorded.
-
The test compound is applied at multiple concentrations.
-
The percentage of current inhibition is measured at each concentration.
-
-
Data Analysis: An IC50 value is determined by plotting percent inhibition against compound concentration.
Caption: Workflow for the automated patch-clamp hERG assay.
Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition
Causality: The cytochrome P450 family of enzymes is responsible for the metabolism of the majority of clinical drugs.[13] Inhibition of these enzymes by a new drug can lead to elevated plasma concentrations of co-administered medications, potentially causing toxicity.[14] Regulatory guidance recommends testing against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][16]
Methodology: The most common method utilizes human liver microsomes, which contain a mixture of CYP enzymes, and isoform-specific probe substrates.[17] The rate of metabolite formation from the probe substrate is measured in the presence and absence of the test compound.
Experimental Protocol: CYP Inhibition Assay (Multi-isoform)
-
Reagents: Pooled human liver microsomes (HLMs), NADPH, and a cocktail of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).
-
Procedure:
-
Pre-incubate HLMs with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate cocktail and NADPH.
-
Incubate at 37°C.
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the formation of specific metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: Calculate the IC50 value for each CYP isoform by measuring the decrease in metabolite formation compared to the vehicle control.[15]
Comparative Data Table: CYP and hERG Liability
| Compound ID | hERG IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| LEAD-001 | >30 | >25 | 18 |
| ALT-002 | 5.2 | 8.1 | >25 |
| ALT-003 | >30 | 12.5 | 9.7 |
Interpretation: LEAD-001 shows a superior safety profile with no significant hERG inhibition and weak CYP inhibition. ALT-002 presents a potential cardiotoxicity risk (hERG IC50 < 10 µM) and moderate CYP3A4 inhibition. ALT-003 shows moderate inhibition of two CYP isoforms, which may require further clinical monitoring for drug-drug interactions.
Conclusion and Future Directions
This guide outlines a logical, evidence-based workflow for characterizing the cross-reactivity of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine derivatives. By starting with a hypothesis-driven approach focused on the likely primary target, 11β-HSD1, and expanding to broad liability panels and critical safety assays, researchers can build a comprehensive selectivity profile. This comparative data is essential for selecting lead candidates with the highest probability of success, characterized by high on-target potency and a wide safety margin. The methodologies described herein represent current industry best practices and provide a self-validating system for robust decision-making in drug development.
References
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed, National Center for Biotechnology Information. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed, National Center for Biotechnology Information. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Arylsulfonamidothiazoles as a New Class of Potential Antidiabetic Drugs. Discovery of Potent and Selective Inhibitors of the 11β-Hydroxysteroid Dehydrogenase Type 1. ACS Publications. [Link]
-
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. [Link]
-
4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 with efficacy in diabetic ob/ob mice. PubMed, National Center for Biotechnology Information. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed, National Center for Biotechnology Information. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Center for Biotechnology Information. [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
-
In Vitro Biology. Pharmaron. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
-
Understanding Cross-Reactivity. Alcolizer Technology. [Link]
-
Best Practice hERG Assay. Mediford Corporation. [Link]
-
Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]
-
CYP Inhibition Assays. Eurofins Discovery. [Link]
-
DiscoverX In Vitro Pharmacology Services. Eurofins Discovery. [Link]
-
The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed, National Center for Biotechnology Information. [Link]
-
Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. National Center for Biotechnology Information. [Link]
-
(PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
-
Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 with efficacy in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. fda.gov [fda.gov]
- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. enamine.net [enamine.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
In-Depth Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine Analogs: A Review of Publicly Available Pharmacokinetic Data
A comprehensive search of scientific literature and patent databases reveals a significant gap in publicly available information regarding the pharmacokinetic properties of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine and its direct analogs. While the piperidine and sulfonylpiperidine scaffolds are common in medicinal chemistry, this specific compound series does not appear in published studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and to provide a framework for the potential evaluation of this compound class based on general principles derived from structurally related molecules.
The Piperidine Scaffold in Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its prevalence is due to several favorable properties:
-
Improved Physicochemical Properties: The piperidine motif can enhance a molecule's solubility and lipophilicity, crucial parameters for oral bioavailability.[1]
-
Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can lead to a longer duration of action.[1] However, stability is highly dependent on the substitution pattern.[1]
-
Versatile Synthesis: A wide array of synthetic methods allows for the facile introduction of diverse substituents, enabling fine-tuning of pharmacological and pharmacokinetic properties.[3][4]
Piperidine derivatives have been developed for a vast range of therapeutic targets, including acting as analgesics, anticancer agents, and treatments for central nervous system disorders.[4][5][6]
Structure-Pharmacokinetic Relationships in Related Compounds
Although no direct data exists for the target compound series, we can infer potential pharmacokinetic characteristics by examining related structures. The structure-activity relationship (SAR) is a key concept where small changes to a molecule's structure can significantly impact its biological activity and pharmacokinetic profile.[2][5][7][8][9]
For piperidine-containing compounds, key structural modifications influencing pharmacokinetics include:
-
Substituents on the Piperidine Nitrogen: The group attached to the piperidine nitrogen can dramatically alter a compound's properties. For example, N-alkylation can affect receptor binding and metabolic stability.[8]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring (in this case, bromo and methyl groups) are pivotal for target affinity and selectivity.[5] These lipophilic groups may also influence plasma protein binding and volume of distribution.
-
Stereochemistry: The spatial arrangement of atoms (stereochemistry) can have a profound effect on potency and duration of action, as seen in diastereomers of 3-methyl-4-(N-phenyl amido)piperidines where the cis-isomer was significantly more potent than the trans-isomer.[6]
A study on piperidine analogues of cocaine demonstrated that the size of substituents on an attached oxadiazole ring influenced affinity for the dopamine transporter and duration of action.[10]
Anticipated Pharmacokinetic Profile and Key Experimental Workflows
Should research on 1-(4-Bromo-3-methylphenylsulfonyl)piperidine analogs be undertaken, a standard battery of preclinical pharmacokinetic studies would be required. Below are the essential experiments and the rationale behind them.
Physicochemical Properties
Before in vivo studies, fundamental physicochemical properties must be determined. These properties are strong predictors of a compound's pharmacokinetic behavior.
-
Solubility: Measured in buffers at various pH values (e.g., pH 2.0, 6.8) to simulate conditions in the gastrointestinal tract. Low aqueous solubility can be a major hurdle for oral absorption.[11]
-
Lipophilicity (LogP/LogD): Determines the compound's partitioning between aqueous and lipid environments. High lipophilicity can lead to extensive tissue distribution and high plasma protein binding, but also potential for metabolic liabilities.[11]
-
pKa: Identifies the ionization state of the molecule at different pH values, which affects solubility, permeability, and binding.
In Vitro ADME Assays
These assays use cellular or subcellular systems to predict how the compounds will behave in a whole organism.
-
Metabolic Stability:
-
Protocol: Incubate the test compound with liver microsomes (containing key metabolic enzymes like Cytochrome P450s) or hepatocytes from different species (e.g., rat, dog, human).[11] Samples are taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Rationale: This experiment predicts the extent of first-pass metabolism in the liver, which is a primary determinant of oral bioavailability.[12] It also helps identify potential species differences in metabolism.[12]
-
-
Plasma Protein Binding:
-
Protocol: Use rapid equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[13][14] The compound is added to plasma and dialyzed against a protein-free buffer.
-
Rationale: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. High plasma protein binding can limit efficacy and prolong the drug's half-life.[14]
-
In Vivo Pharmacokinetic Studies
These studies involve administering the compound to animal models (typically rodents and a non-rodent species like dogs) to measure its concentration in the blood over time.[14]
-
Protocol:
-
Administer the compound intravenously (IV) and orally (PO) to separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and quantify the drug concentration using a validated bioanalytical method, typically LC-MS/MS.[15][16]
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
-
Rationale and Key Parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time. This determines the dosing rate required to maintain a certain plasma concentration.[14]
-
Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. A high Vd suggests extensive tissue distribution.[14]
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.[14]
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the area under the curve (AUC) from oral administration to that from IV administration.[12][15][16]
-
Visualization of the Drug Development Workflow
The logical flow from initial characterization to in vivo studies is crucial for efficient drug development.
Figure 1. A simplified workflow for the preclinical pharmacokinetic evaluation of novel chemical entities.
Conclusion and Future Directions
There is currently no published experimental data on the pharmacokinetic properties of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine analogs. This presents a clear opportunity for future research. The synthesis and evaluation of a small library of analogs, varying substituents on both the phenyl and piperidine rings, would be a logical first step. By systematically applying the standard in vitro and in vivo pharmacokinetic assays described above, researchers can establish a structure-pharmacokinetic relationship for this series. Such studies would be invaluable in determining if this chemical scaffold holds promise for developing drug candidates with favorable ADME profiles, ultimately paving the way for further preclinical and clinical investigation.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Pharmacokinetics and metabolism of a sulphamide NK2 antagonist in r
- Structure activity relationship.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Structure–activity relationship of piperidine derivatives with...
- Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and valid
- Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation ARTICLE INFO.
- Structure activity relationship of piperidine derivatives.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
- Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. PubMed.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of a sulphamide NK2 antagonist in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to De-Risking Piperidine-Based Sulfonyl Compounds: A Comparative Evaluation of Off-Target Effects
Introduction: The Privileged Piperidine Scaffold and the Imperative of Selectivity
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its favorable physicochemical properties—such as improving aqueous solubility, metabolic stability, and bioavailability—make it an attractive structural motif for targeting a wide array of proteins, including those implicated in cancer, central nervous system disorders, and infectious diseases.[1][2] When combined with a sulfonyl group, this scaffold gives rise to a versatile class of compounds with potential activities across diverse target families.
However, this structural versatility comes with an inherent challenge: the risk of unintended interactions with biological macromolecules, known as off-target effects. These interactions are a leading cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[3] For researchers and drug development professionals, a rigorous and early evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile.
This guide provides a comprehensive framework for evaluating the off-target effects of piperidine-based sulfonyl compounds. We will move beyond a simple listing of assays to explain the causality behind experimental choices, compare the utility of different platforms, and provide actionable, field-proven protocols. Our focus is on creating a self-validating system of inquiry, enabling you to confidently assess and mitigate off-target risks from the earliest stages of discovery.
Part 1: The Strategic Framework for Off-Target Evaluation
A proactive approach to identifying off-target liabilities is paramount. A well-designed screening cascade should be a multi-tiered strategy, starting with broad, predictive methods and progressively moving to more specific, functional assays. This ensures that resources are allocated efficiently, and potential issues are flagged before significant investment is made.
Caption: A strategic workflow for identifying and validating off-target effects.
Part 2: In Silico Prediction - The First Line of Defense
Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a valuable preliminary assessment.[4] These approaches use the chemical structure of a compound to predict its likely biological targets based on the principle of chemical similarity: similar molecules often bind to similar targets.[4]
Key Methodologies:
-
Ligand-Based Target Prediction: Tools like SwissTargetPrediction leverage vast databases of known ligand-target interactions.[5] By inputting the SMILES string of your 1-(4-bromo-3-methylphenylsulfonyl)piperidine-based compound, you can generate a list of probable targets, ranked by likelihood. This helps to anticipate potential off-target families (e.g., GPCRs, kinases, ion channels) and guide the selection of appropriate screening panels.
-
Structural Alerts: Analysis of the compound's structure can identify substructures known to be associated with toxicity or specific off-target interactions (e.g., hERG liability).
Causality and Limitations: In silico tools are predictive, not definitive. Their accuracy is dependent on the quality and coverage of the underlying databases.[4] A prediction of "Amine Oxidase" or "Dopamine Receptor" does not confirm an interaction but provides a critical, data-driven hypothesis that must be experimentally validated. This initial step is crucial for designing an intelligent, targeted screening strategy rather than a "boil the ocean" approach.
Part 3: Biochemical and Cellular Screening Panels - A Comparative Guide
For initial experimental validation, broad screening panels offered by contract research organizations (CROs) provide a cost-effective way to assess dozens of clinically relevant off-target liabilities in a single screen.[3][6][7][8]
Table 1: Comparison of Primary Off-Target Screening Panels
| Panel Type | Typical Targets Covered | Primary Readout | Strengths | Weaknesses | Best Use Case |
| Safety Core Panel (e.g., SafetyScreen44)[6] | GPCRs, ion channels, transporters, enzymes with known ADR association (e.g., hERG, 5-HT receptors, COX enzymes) | Radioligand Binding or Functional Assay | High-throughput; Covers the most common and severe ADR-linked targets; Cost-effective for early screening. | Limited scope; May miss novel or unexpected off-targets; Binding data lacks functional context. | Early-stage hit-to-lead selection to eliminate compounds with major, known liabilities. |
| Broad Selectivity Panel (e.g., SAFETYscan47)[9] | Expanded list of GPCRs, kinases, nuclear receptors, and other enzymes. | Primarily binding assays, some functional. | Wider coverage than core panels; Provides a broader "fingerprint" of a compound's promiscuity. | Higher cost; Still a predefined list of targets; Primarily affinity-based. | Lead optimization to refine selectivity and guide structure-activity relationship (SAR) studies. |
| Kinome-wide Scan | Hundreds of human protein kinases. | Binding Affinity (e.g., Kd) or Enzymatic Activity (% Inhibition) | Comprehensive view of kinase selectivity; Essential for kinase inhibitor programs; Can reveal unexpected polypharmacology. | Can be expensive; Binding affinity doesn't always correlate with cellular activity. | Primary screening for intended kinase inhibitors or de-risking compounds with suspected kinase activity. |
The choice of panel depends on the developmental stage. An early "core" panel is designed to catch the most frequent and dangerous off-targets, while broader panels are used during lead optimization to build a more detailed selectivity profile.[3][6]
Part 4: Deep Dive into Key Off-Target Classes
Based on the common liabilities of heterocyclic, amine-containing structures, we will now detail the experimental evaluation for three critical off-target classes: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and the hERG potassium channel.
Protein Kinase Selectivity Profiling
The "Why": The human kinome consists of over 500 enzymes with highly conserved ATP-binding pockets. A compound designed to inhibit one kinase can easily cross-react with others, leading to unforeseen biological effects. For any piperidine-sulfonyl compound, especially those with hinge-binding motifs, assessing kinome-wide selectivity is crucial.[10]
Experimental Approach: Kinase Panel Assay (Biochemical)
This protocol outlines a typical workflow for a competitive binding assay (e.g., KINOMEscan) or an enzymatic activity assay.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., a 1-(4-bromo-3-methylphenylsulfonyl)piperidine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Prepare a working concentration (e.g., 10 µM) in the appropriate assay buffer. This single high concentration is used for initial screening to identify any significant interactions.
-
Assay Principle (Binding):
-
An affinity-tagged kinase is immobilized on a solid support.
-
The test compound and a proprietary, tagged ligand (probe) are added.
-
The test compound competes with the probe for binding to the kinase's active site.
-
After an incubation period, unbound components are washed away.
-
-
Detection: The amount of bound probe is quantified (e.g., via qPCR for a DNA-tagged probe). A low signal indicates that the test compound successfully outcompeted the probe, signifying a binding interaction.
-
Data Analysis: Results are typically expressed as "% of Control" or "Percent Inhibition". A common threshold for a "hit" is >80% inhibition at 10 µM.
-
Follow-up (Kd Determination): For any identified hits, a dose-response experiment is performed with a range of compound concentrations to determine the dissociation constant (Kd), a precise measure of binding affinity.
Data Presentation:
Table 2: Hypothetical Kinome Profiling Data for Compound X
| Kinase Target | % Inhibition @ 10 µM | Kd (nM) | On-Target/Off-Target |
| Target Kinase A | 99% | 15 | On-Target |
| Akt1 | 85% | 250 | Off-Target |
| ROCK1 | 65% | >1,000 | Off-Target |
| PKA | 12% | >10,000 | Not Significant |
| CDK2 | 5% | >10,000 | Not Significant |
Interpretation: The data reveals that while Compound X is potent against its intended target, it also has a significant off-target interaction with Akt1. This interaction is weaker than the on-target activity but could have physiological consequences and warrants further investigation in cell-based assays.
GPCR Functional Profiling
The "Why": GPCRs are the largest family of membrane receptors and are common targets for drugs containing a basic nitrogen, a feature of the piperidine ring.[11] Off-target modulation of GPCRs can lead to a wide range of side effects, from cardiovascular changes to neuropsychiatric disturbances.[11] It is critical to assess not just binding but functional modulation (agonist, antagonist, or allosteric modulator).
Experimental Approach: cAMP Functional Assay
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.
Caption: Workflow for a GPCR functional assay (cAMP antagonist mode).
Step-by-Step Methodology (Antagonist Mode):
-
Cell Culture: Use a recombinant cell line stably overexpressing the GPCR of interest (e.g., HEK293-ADRB2). Seed cells in a microplate and allow them to adhere.
-
Compound Addition: Add the piperidine-sulfonyl compound across a range of concentrations to the cells and pre-incubate.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80 of isoproterenol for the β2-adrenergic receptor).
-
Lysis and Detection: After a short incubation, lyse the cells to release intracellular cAMP. Quantify cAMP levels using a homogenous assay format like HTRF® or a luminescence-based biosensor.
-
Data Analysis: Plot the cAMP signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50, the concentration at which the compound inhibits 50% of the agonist-induced signal.
Interpretation: An IC50 value in the sub-micromolar to low micromolar range indicates a significant off-target antagonist activity that requires further de-risking. The same principle can be applied to test for agonist activity (by omitting the reference agonist) or for Gq-coupled receptors by measuring calcium flux.
hERG Channel Inhibition: The Critical Cardiovascular Check
The "Why": Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[12][13] Many drugs have been withdrawn from the market or development due to this liability. The physicochemical properties common to many piperidine-containing compounds (lipophilicity and a basic nitrogen) are known risk factors for hERG inhibition.[14]
Experimental Approach: Automated Patch-Clamp Electrophysiology
This is the gold-standard method for assessing hERG liability, directly measuring the flow of ions through the channel.[13]
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Automated Patch-Clamp: Use an automated platform (e.g., QPatch or SyncroPatch) that performs whole-cell patch-clamp recordings in a multi-well plate format.[13]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step where the peak "tail current" is measured.[15]
-
Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at increasing concentrations.
-
Measurement: The peak tail current is measured at each concentration. Inhibition of this current is the primary endpoint.
-
Data Analysis: The percent inhibition at each concentration is calculated relative to the vehicle control. The data are then plotted to determine the IC50 value.
Table 3: Comparative hERG Liability Data
| Compound | Primary Target | hERG IC50 (µM) | Therapeutic Plasma Cmax (µM) | Safety Margin (IC50 / Cmax) | Risk Assessment |
| Compound Y (Test) | Kinase A | 8.5 | 0.1 | 85x | Low Risk |
| Comparator Z (Known hERG blocker) | GPCR B | 0.5 | 0.05 | 10x | High Risk |
Interpretation: A safety margin of >30-100x between the hERG IC50 and the maximum therapeutic plasma concentration (Cmax) is generally considered desirable. Compound Y, with an 85x margin, would be considered a lower risk for causing QT prolongation compared to Comparator Z. This data is critical for regulatory submissions and for guiding medicinal chemistry efforts to mitigate this liability.[14]
Conclusion: An Integrated Strategy for Safer Medicines
The evaluation of off-target effects is a complex but essential discipline in drug discovery. For a versatile and privileged scaffold like 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, a thorough understanding of its potential interactions beyond the primary target is the foundation of a successful development program.
This guide has outlined a logical, multi-step strategy that combines the predictive power of in silico tools with the definitive evidence from a hierarchy of biochemical and cellular assays. By understanding the "why" behind each experimental choice—from broad safety panels to specific functional readouts for kinases, GPCRs, and the hERG channel—researchers can build a comprehensive selectivity profile. This integrated approach does not just identify problems; it provides the crucial data needed to solve them, guiding medicinal chemists to design safer, more effective medicines. The ultimate goal is a self-validating development process where potential liabilities are identified, understood, and engineered out, paving the way for novel therapeutics with a higher probability of clinical success.
References
-
Łowicki, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
Wang, L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available from: [Link]
-
Ramos, V., et al. (2010). Palytoxin and Analogs: Biological and Ecological Effects. ResearchGate. Available from: [Link]
-
Kumar, R., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available from: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available from: [Link]
-
Singh, P., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. PubMed. Available from: [Link]
-
Bebi, C., et al. (2022). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available from: [Link]
-
Tisdale, J. E. (2016). Drug-Induced QT Prolongation And Torsades de Pointes. PubMed Central. Available from: [Link]
-
Ward, S. E., et al. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PubMed Central. Available from: [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]
-
Gfeller, D. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]
-
Farley, S., et al. (2010). Antidepressant-like effects of an AMPA receptor potentiator under a chronic mild stress paradigm. Oxford Academic. Available from: [Link]
-
Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. Available from: [Link]
-
ECGWaves. (2025). QT Drugs: Drugs causing QT prolongation, torsade de pointes (TdP) and long QT syndrome (LQTS). ECGWaves. Available from: [Link]
-
Cyprotex. hERG Safety. Cyprotex. Available from: [Link]
-
Sorensen, M. D., et al. (2009). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). PubMed. Available from: [Link]
-
Zhang, Q-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
-
Swiss Institute of Bioinformatics. SwissTargetPrediction. SIB. Available from: [Link]
-
LITFL. (2024). Drugs Causing QT Prolongation. LITFL. Available from: [Link]
-
Tang, Q., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available from: [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available from: [Link]
-
Rud, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
The Scientist. (2026). Glutamatergic Synapses Act as a Hub for Intellectual Disability. The Scientist. Available from: [Link]
-
Lin, M., et al. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Available from: [Link]
-
Pharmacy India. (2022). Sulfapyridine || N1 Substituted Sulfonamide || Medicinal Chemistry. YouTube. Available from: [Link]
-
Szulc, B., et al. (2016). Physiological signature of a novel potentiator of AMPA receptor signalling. PubMed Central. Available from: [Link]
-
Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Available from: [Link]
-
Medsafe. Drug-induced QT prolongation and Torsades de Pointes - the facts. Medsafe. Available from: [Link]
-
Rud, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Dror, R. O., et al. (2020). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. Available from: [Link]
-
Oligonucleotide Therapeutics Society. (2024). Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. Available from: [Link]
-
Pharmacy India Live. (2022). Sulfonamides/Anti-Infective Agents/CH-11/L-6/Pharmaceutical Chemistry/D.pharm/First Year. YouTube. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Charles River Laboratories. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]
-
South & West Devon Formulary and Referral. (2024). Drugs that prolong the QT interval. South & West Devon Formulary and Referral. Available from: [Link]
-
Bae, S., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Oxford Academic. Available from: [Link]
-
Meyers, J., et al. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. Available from: [Link]
-
Zhang, W., et al. (2008). The Relationship between Agonist Potency and AMPA Receptor Kinetics. PubMed Central. Available from: [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SwissTargetPrediction [swisstargetprediction.ch]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Induced QT Prolongation And Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(4-bromo-3-methylphenylsulfonyl)piperidine (CAS No. 332906-22-6), a compound often utilized as a building block in the synthesis of protein degraders.[1] The procedural steps outlined below are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
-
Piperidine Moiety: Piperidine is classified as a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[2][3] It is also known to cause severe skin burns and eye damage.[2][3][4]
-
Brominated Aromatic Moiety: Halogenated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[5] Some brominated compounds are also toxic if swallowed.[6]
Given these characteristics, 1-(4-bromo-3-methylphenylsulfonyl)piperidine should be handled as a hazardous substance, with particular attention paid to its potential toxicity, corrosivity, and environmental persistence as a halogenated organic compound.
Table 1: Chemical and Physical Properties of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine
| Property | Value | Source |
| Molecular Formula | C12H16BrNO2S | [1][7] |
| Molecular Weight | 318.2 g/mol | [1][7] |
| CAS Number | 332906-22-6 | [1] |
| Appearance | Solid | [8] |
| Storage | Room temperature | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 1-(4-bromo-3-methylphenylsulfonyl)piperidine in any capacity, including for disposal, appropriate personal protective equipment must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[9][10]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Spill and Leak Containment: A Protocol for Emergencies
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed, labeled container for hazardous waste disposal.
Waste Characterization and Segregation: A Critical Step
Proper characterization and segregation of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
1-(4-Bromo-3-methylphenylsulfonyl)piperidine is classified as a halogenated organic waste due to the presence of bromine.[13] It is imperative to segregate this waste stream from non-halogenated organic waste.[14] Co-mingling of these waste streams can interfere with disposal processes and may lead to regulatory non-compliance.
Experimental Protocol: Waste Segregation
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
Labeling: The label should include the chemical name "1-(4-Bromo-3-methylphenylsulfonyl)piperidine," the approximate quantity, and the date of accumulation. Proper labeling is a key requirement of OSHA's Hazard Communication Standard.[10]
-
Accumulation: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.
Disposal Methodology: Incineration as the Preferred Route
Due to its halogenated nature, the recommended disposal method for 1-(4-bromo-3-methylphenylsulfonyl)piperidine is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13][15] High-temperature incineration is effective in destroying halogenated organic compounds and preventing the formation of toxic byproducts like dioxins and furans.[16]
It is strictly prohibited to dispose of this chemical down the drain or in regular trash. [17][18] Such actions can lead to severe environmental contamination and are subject to significant legal penalties.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-(4-bromo-3-methylphenylsulfonyl)piperidine.
Caption: Disposal workflow for 1-(4-bromo-3-methylphenylsulfonyl)piperidine.
Regulatory Compliance: Adherence to a Framework of Safety
All laboratory activities, including waste disposal, must comply with the regulations set forth by OSHA and the EPA.[9][19] Key aspects of compliance include:
-
Chemical Hygiene Plan: Laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[20][21]
-
Training: All personnel who handle hazardous chemicals must receive training on the specific hazards and the procedures outlined in the CHP.[21]
-
Record Keeping: Maintain accurate records of hazardous waste generation and disposal. This includes the Uniform Hazardous Waste Manifest, which tracks the waste from its point of generation to its final disposal.[19]
By adhering to these guidelines, research institutions can ensure a safe working environment, minimize their environmental impact, and maintain compliance with federal and local regulations.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Aladdin Scientific. 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, min 98%, 5 grams. Retrieved from [Link]
-
Unknown. hazardous waste segregation. Retrieved from [Link]
-
PubChem. 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. Retrieved from [Link]
-
US EPA. Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
US EPA. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]
-
Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
epa nepis. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
YouTube. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Retrieved from [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
Wikipedia. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine | C12H16BrNO2S | CID 3118652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. youtube.com [youtube.com]
- 19. epa.gov [epa.gov]
- 20. osha.gov [osha.gov]
- 21. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

